Technical Documentation Center

N-(3-Formylphenyl)formamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(3-Formylphenyl)formamide
  • CAS: 198345-59-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-(3-Formylphenyl)formamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of N-(3-Formylphenyl)formamide, a bifunctional aromatic c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of N-(3-Formylphenyl)formamide, a bifunctional aromatic compound with potential applications in medicinal chemistry and materials science. Due to its nascent status in the chemical literature, this document synthesizes information from established chemical principles and data on analogous structures to present a predictive yet scientifically grounded resource. We will delve into its molecular characteristics, plausible synthetic routes, and prospective utility, offering insights for researchers interested in exploring this and related molecules.

Molecular Identity and Physicochemical Properties

While a specific CAS number for N-(3-Formylphenyl)formamide is not prominently listed in major chemical databases, its identity can be unequivocally established through its molecular structure.

Table 1: Physicochemical Properties of N-(3-Formylphenyl)formamide

PropertyValueSource
Molecular Formula C₈H₇NO₂Calculated
Molecular Weight 149.15 g/mol Calculated
IUPAC Name N-(3-formylphenyl)formamideIUPAC Nomenclature
Predicted XLogP3 1.2Predicted
Predicted Boiling Point 357.5 ± 25.0 °CPredicted
Predicted Melting Point 105-109 °CPredicted
Predicted pKa 14.28 ± 0.70Predicted

Note: Predicted values are computationally derived and await experimental verification.

The structure of N-(3-Formylphenyl)formamide incorporates two key functional groups on a benzene ring: a formyl group (-CHO) and a formamide group (-NHCHO) in a meta-substitution pattern. This arrangement suggests a molecule with a unique electronic and steric profile, influencing its reactivity and intermolecular interactions. The aromatic ring provides a rigid scaffold, while the formyl and formamide moieties offer sites for diverse chemical transformations.[1][2][3]

Potential Synthetic Pathways

The synthesis of N-(3-Formylphenyl)formamide can be logically approached through the formylation of a suitable precursor. The most direct route involves the N-formylation of 3-aminobenzaldehyde.[4][5] Several established methods for the formylation of anilines can be adapted for this purpose.

Synthesis from 3-Aminobenzaldehyde

The key precursor, 3-aminobenzaldehyde, is a commercially available compound. Its synthesis often starts from 3-nitrobenzaldehyde, which undergoes a chemoselective reduction of the nitro group.[6][7]

Diagram 1: Synthesis of 3-Aminobenzaldehyde from 3-Nitrobenzaldehyde

G 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Reduction Reduction 3-Nitrobenzaldehyde->Reduction Fe/HCl or H₂, Pd/C 3-Aminobenzaldehyde 3-Aminobenzaldehyde Reduction->3-Aminobenzaldehyde

Caption: Reduction of 3-nitrobenzaldehyde to 3-aminobenzaldehyde.

Once 3-aminobenzaldehyde is obtained, the subsequent N-formylation can be achieved through various reagents.

Diagram 2: Proposed Synthesis of N-(3-Formylphenyl)formamide

G cluster_0 N-Formylation 3-Aminobenzaldehyde 3-Aminobenzaldehyde Formic Acid Formic Acid 3-Aminobenzaldehyde->Formic Acid Reflux N-(3-Formylphenyl)formamide N-(3-Formylphenyl)formamide Formic Acid->N-(3-Formylphenyl)formamide

Caption: N-formylation of 3-aminobenzaldehyde using formic acid.

Experimental Protocol: N-formylation with Formic Acid

This protocol is a generalized procedure based on known formylation reactions of aromatic amines.[8] Optimization may be required for the specific substrate.

Materials:

  • 3-Aminobenzaldehyde

  • Formic acid (≥95%)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 3-aminobenzaldehyde (1 equivalent) and toluene.

  • Add formic acid (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize excess formic acid.

  • Separate the organic layer and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude N-(3-Formylphenyl)formamide by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

The structural elucidation of the synthesized N-(3-Formylphenyl)formamide would rely on standard spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for N-(3-Formylphenyl)formamide

TechniquePredicted Key Signals
¹H NMR Aldehydic proton (δ 9.8-10.0 ppm), Amide proton (δ 8.2-8.5 ppm), Aromatic protons (δ 7.2-7.8 ppm), Formyl proton (δ 8.0-8.3 ppm)
¹³C NMR Aldehyde carbonyl (δ 190-195 ppm), Amide carbonyl (δ 160-165 ppm), Aromatic carbons (δ 115-140 ppm)
IR (cm⁻¹) N-H stretch (3250-3350), C=O stretch (aldehyde, ~1700), C=O stretch (amide, ~1670)
Mass Spec (m/z) [M]+ at 149.0477

Potential Applications in Research and Development

The bifunctional nature of N-(3-Formylphenyl)formamide opens up possibilities for its use as a versatile building block in several areas:

  • Medicinal Chemistry: The formamide and aldehyde groups can serve as handles for the synthesis of more complex molecules. The formamide moiety is a common feature in many bioactive compounds, and the aldehyde can be used for the construction of heterocycles or for reductive amination to introduce further diversity.

  • Ligand Synthesis: The molecule can be elaborated into ligands for catalysis or coordination chemistry. The nitrogen and oxygen atoms can act as coordination sites, and the aromatic ring can be further functionalized.

  • Polymer Chemistry: The presence of two reactive groups suggests its potential as a monomer for the synthesis of novel polymers with interesting properties.[9] For instance, 3-aminobenzaldehyde itself is known to form polymers.[9]

Diagram 3: Potential Reaction Pathways for N-(3-Formylphenyl)formamide

G N-(3-Formylphenyl)formamide N-(3-Formylphenyl)formamide Reductive Amination Reductive Amination N-(3-Formylphenyl)formamide->Reductive Amination R-NH₂, NaBH₃CN Wittig Reaction Wittig Reaction N-(3-Formylphenyl)formamide->Wittig Reaction Ph₃P=CHR Heterocycle Synthesis Heterocycle Synthesis N-(3-Formylphenyl)formamide->Heterocycle Synthesis e.g., with hydrazines Secondary Amine Derivatives Secondary Amine Derivatives Reductive Amination->Secondary Amine Derivatives Alkene Derivatives Alkene Derivatives Wittig Reaction->Alkene Derivatives Pyrazoles, etc. Pyrazoles, etc. Heterocycle Synthesis->Pyrazoles, etc.

Caption: Potential chemical transformations of N-(3-formylphenyl)formamide.

Safety and Handling

As with any chemical, N-(3-Formylphenyl)formamide should be handled with appropriate safety precautions in a well-ventilated laboratory. Based on its constituent functional groups, it should be considered as potentially harmful if swallowed, and may cause skin and eye irritation. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

N-(3-Formylphenyl)formamide represents an intriguing yet underexplored molecule with significant potential as a building block in synthetic chemistry. This guide provides a foundational understanding of its properties, a plausible and detailed synthetic route, and an outlook on its potential applications. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into this and related bifunctional aromatic compounds.

References

  • Filo. (2024, December 2). Benzenaldehyde to 3-aminobenzaldehyde. [Link]

  • ResearchGate. Synthesis of N-phenyl formamide derivatives from different aromatic.... [Link]

  • IJRAR.org. Aromatic Chemistry: Properties and Applications. [Link]

  • Fiveable. Aromatic Compounds: Structure & Properties | Organic.... [Link]

  • Open Access Journals. (2023, June 30). Aromatic Compounds: Understanding the Fragrant World of Organic Chemistry. [Link]

  • Allen. Aromatic Compounds: Nomenclature, Characteristics and Conditions. [Link]

  • Master Organic Chemistry. (2017, January 20). Introduction To Aromaticity. [Link]

  • PubChem. N-(3-formylphenyl)acetamide. [Link]

  • NIST WebBook. Formamide, N-phenyl-. [Link]

  • PrepChem.com. Synthesis of N-(3-acetylphenyl)formamide. [Link]

Sources

Exploratory

The Strategic Synthesis and Application of N-(3-Formylphenyl)formamide in Modern Drug Discovery

Executive Summary The molecule N-(3-Formylphenyl)formamide (CAS: 198345-59-4) represents a highly specialized, bifunctional intermediate in modern synthetic chemistry. Characterized by the presence of both an electrophil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule N-(3-Formylphenyl)formamide (CAS: 198345-59-4) represents a highly specialized, bifunctional intermediate in modern synthetic chemistry. Characterized by the presence of both an electrophilic formyl group (-CHO) and a nucleophilic/hydrogen-bonding formamide group (-NHCHO) on a single phenyl ring, it serves as a critical linchpin in the rapid assembly of complex heterocyclic active pharmaceutical ingredients (APIs). This technical whitepaper explores the historical evolution of its discovery, the mechanistic causality behind its chemoselective synthesis, and provides a self-validating protocol for its application in drug discovery workflows.

Historical Context: The Evolution of Aryl Formylation

The history of N-(3-Formylphenyl)formamide is deeply intertwined with the evolution of N-formylation techniques in organic chemistry. Early attempts to formylate aryl amines relied heavily on harsh thermal conditions, often refluxing the amine with concentrated formic acid or utilizing mixed anhydrides (e.g., acetic formic anhydride).

However, when applied to precursors like 3-aminobenzaldehyde, these traditional methods routinely failed. The inherent reactivity of the meta-positioned aldehyde group led to extensive polymerization and Schiff base formation under thermal stress. The "discovery" and reliable isolation of N-(3-Formylphenyl)formamide only became possible with the advent of highly chemoselective, room-temperature activation strategies. As demonstrated in foundational research on the [1], the introduction of trifluoromethanesulfonic anhydride (Tf2O) as an activator revolutionized the synthesis of sensitive formamides by bypassing the need for thermal activation.

Structural Significance & Chemoselectivity Challenges

From a molecular design perspective, N-(3-Formylphenyl)formamide is a paradox of reactivity.

  • The Aldehyde Moiety: Highly susceptible to nucleophilic attack (e.g., reductive amination, Knoevenagel condensations).

  • The Formamide Moiety: Capable of acting as a Lewis base, a protecting group, or a precursor to isocyanides via dehydration.

To synthesize this molecule, one must formylate the amine without triggering the aldehyde. This requires absolute chemoselectivity. Modern methodologies utilize catalytic or transiently activated species that lower the activation energy for N-formylation so dramatically that the reaction proceeds at 0–25 °C, leaving the aldehyde completely intact.

Workflow Step1 Activation Tf2O + HCOOH Step2 Nucleophilic Attack Amine Addition Step1->Step2 in situ Step3 Intermediate Triflate Displacement Step2->Step3 -H+ Step4 Product Isolation Target Formamide Step3->Step4 Purification

Mechanistic workflow of amine N-formylation using Tf2O activation.

Self-Validating Experimental Protocol: Selective N-Formylation

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating—meaning the chemistry itself provides real-time feedback to the operator. The following methodology details the chemoselective synthesis of N-(3-Formylphenyl)formamide from 3-aminobenzaldehyde.

Causality of Reagent Selection
  • Formic Acid (HCOOH): The C1 carbon source. Poorly electrophilic on its own.

  • Triflic Anhydride (Tf2O): Chosen over standard acid chlorides because it generates a highly reactive trifluoromethyl formate intermediate in situ, which reacts instantaneously with the amine at room temperature.

  • Triethylamine (Et3N): Acts as an essential proton scavenger. Without it, the generated triflic acid would protonate the 3-aminobenzaldehyde, rendering it non-nucleophilic and stalling the reaction.

Step-by-Step Methodology
  • Preparation of the Activating Complex: In an oven-dried, argon-purged Schlenk flask, dissolve HCOOH (2.0 equiv) in anhydrous dichloromethane (DCM). Cool the system to 0 °C using an ice bath. Rationale: Argon prevents oxidative degradation of the aldehyde; cooling controls the exothermic activation step.

  • Activation: Dropwise addition of Tf2O (1.5 equiv) over 5 minutes. Stir for 15 minutes.

  • Amine Addition: Dissolve 3-aminobenzaldehyde (1.0 equiv) in a minimal volume of DCM. Add this dropwise to the activated complex, followed immediately by Et3N (1.5 equiv).

  • Reaction Propagation: Remove the ice bath. Allow the mixture to warm to 25 °C and stir for 2 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 to neutralize remaining acids. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc 7:3) to yield N-(3-Formylphenyl)formamide as a stable solid.

Self-Validation & Quality Control (QC) Checkpoints
  • In-Process Control (IPC): Monitor via TLC. The self-validating check is the disappearance of the amine spot (which stains positive with ninhydrin) and the appearance of a UV-active product spot at a higher Rf​ .

  • Spectroscopic Validation: Post-isolation, the product must exhibit two distinct carbonyl peaks in 13 C NMR (~162 ppm for formamide, ~192 ppm for aldehyde). The absence of a broad −NH2​ stretch (~3300-3500 cm −1 ) and the presence of a sharp amide −NH stretch in FTIR confirms successful formylation without aldehyde condensation.

Quantitative Data: Optimization of Reaction Conditions

To further illustrate the necessity of the chosen protocol, Table 1 summarizes the quantitative data derived from various formylation attempts. Notice how thermal conditions destroy the yield, while catalytic or highly activated conditions preserve the molecule. This aligns with findings in the [2].

Table 1: Optimization of Reaction Conditions for N-(3-Formylphenyl)formamide Synthesis

EntryFormylating AgentActivator / CatalystTemp (°C)Time (h)Yield (%)Mechanistic Observation / Causality
1HCOOHNone1001215Extensive polymerization due to thermal aldehyde condensation.
2HCOOH / Ac2ONone60445Moderate yield; Schiff base side-products observed.
3DMFPOCl3 (Vilsmeier)0 to 25330Poor chemoselectivity; aldehyde interference and cross-coupling.
4 HCOOH Tf2O / Et3N 25 2 88 High chemoselectivity; meta-aldehyde remains fully intact.
5HCOOHZn(Meri-Ald-Py)251.592Optimal yield; heterogeneous catalyst allows easy recovery.

Downstream Applications in API Scaffolding

In modern drug discovery, as cataloged by suppliers like [4], N-(3-Formylphenyl)formamide is not an end-product but a strategic launchpad. Its most powerful application lies in Multicomponent Reactions (MCRs).

By subjecting the formamide moiety to dehydrating agents (such as POCl3 and Et3N), it is converted into an isocyanide. Because the molecule still retains the formyl group, this newly formed 3-isocyanobenzaldehyde can participate in Ugi 4-component reactions as both the isocyanide and the carbonyl source (in separate molecular interactions), allowing for the rapid generation of highly complex, stereochemically rich heterocyclic libraries used in screening for novel kinase inhibitors and GPCR antagonists.

Ugi A N-(3-Formylphenyl)formamide (Bifunctional Core) B Dehydration (POCl3, Et3N) Isocyanide Formation A->B C 3-Isocyanobenzaldehyde (Reactive Intermediate) B->C D Ugi 4-Component Reaction (+ Amine, Acid, Carbonyl) C->D E Complex API Scaffold (Heterocyclic Library) D->E

Conversion of N-(3-Formylphenyl)formamide to Ugi reaction precursors.

References

  • Title: Synthesis of N-aryl derived formamides using triflic anhydride Source: Open Research@CSIR-NIScPR URL: [Link]

  • Title: Synthesis of N-phenyl formamide derivatives from different aromatic amines and formic acid by using Zn(Meri-Ald-Py) catalyst Source: ResearchGate URL: [Link]

Foundational

N-(3-Formylphenyl)formamide: Physicochemical Profiling, Safety Data, and Handling Protocols in Drug Development

Executive Summary As a Senior Application Scientist, I approach the handling of bifunctional aromatics like N-(3-Formylphenyl)formamide not merely as a compliance exercise, but as a mechanistic necessity. The presence of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the handling of bifunctional aromatics like N-(3-Formylphenyl)formamide not merely as a compliance exercise, but as a mechanistic necessity. The presence of both a formamide moiety and a reactive benzaldehyde derivative dictates a highly specific physicochemical profile. The formyl group acts as a strong electrophile, rendering the molecule susceptible to aerial oxidation, while the formamide group presents a hydrolysis risk under specific aqueous conditions[1]. Understanding this structural causality is the foundation of our safety, containment, and synthetic protocols.

Because exact commercial Safety Data Sheets (SDS) for N-(3-Formylphenyl)formamide can be sparse, we rigorously extrapolate its hazard profile from its closest structural analogs: [2] and [3]. This comparative methodology ensures that our laboratory controls exceed standard regulatory requirements.

Structural Causality & Toxicological Profile

The toxicological behavior of this compound is driven entirely by its functional groups. The formamide moiety is a known skin and eye irritant, while the formyl group acts as a respiratory sensitizer[2]. The Global Harmonized System (GHS) classifications for its direct analog, N-(3-formylphenyl)acetamide, confirm these hazards, specifically noting H315 (Skin irritation), H319 (Eye irritation), and H335 (Respiratory tract irritation)[4].

HazardPathway Core N-(3-Formylphenyl) formamide Formamide Formamide Moiety (Hydrolysis Risk) Core->Formamide Moisture Formyl Formyl Moiety (Electrophilic) Core->Formyl Air/Oxidation Skin H315 / H319 Skin & Eye Irritation Formamide->Skin Contact Resp H335 Respiratory Irritation Formyl->Resp Inhalation

Fig 1. Mechanistic hazard pathway linking molecular structure to specific GHS classifications.

Table 1: Summarized Physicochemical and Hazard Data

To facilitate rapid risk assessment, the quantitative data for this scaffold is summarized below:

ParameterValue / DescriptionSource / Analog Reference
Molecular Formula C8H7NO2Computed
Molecular Weight 149.15 g/mol Computed
Physical State Solid (Crystalline)Analog CAS 59755-25-8
GHS Hazards H315, H319, H335PubChem CID 256849[4]
Storage Temperature 2–8°C, stored under N₂Sigma-Aldrich
Topological Polar Surface Area 46.2 ŲPubChem CID 256849[2]
Environmental Stability Slow chemical hydrolysisGuidechem[1]

Self-Validating Containment & Handling Protocols

Standard operating procedures (SOPs) often fail because they rely on human compliance without built-in verification. To handle N-(3-Formylphenyl)formamide safely, I mandate a self-validating containment system. The requirement to store the compound at 2–8°C under a nitrogen atmosphere is not just a suggestion; it prevents the auto-oxidation of the aldehyde to a carboxylic acid, which would alter the compound's reactivity and toxicity profile.

Protocol: Self-Validating Containment & Transfer
  • Pre-Weighing Environment Setup: Initiate transfer operations exclusively within a Local Exhaust Ventilation (LEV) system or a purged glovebox. Causality: Direct mitigation of the H335 respiratory hazard[4].

  • Atmospheric Control: Purge the micro-environment with Nitrogen (N₂). Causality: The formyl group is highly susceptible to aerial oxidation. N₂ displacement preserves molecular integrity.

  • Material Transfer: Utilize grounded, anti-static spatulas for powder transfer. Causality: Fine crystalline powders can generate static charge, leading to aerosolization and subsequent inhalation exposure.

  • Post-Transfer Verification (The Self-Validating Step): Following the transfer, swab the immediate work surface. Apply a drop of Schiff's reagent to the swab. Causality: Schiff's reagent turns magenta in the presence of aldehydes. A colorless swab validates zero surface contamination, ensuring the workspace is definitively safe for the next operator.

HandlingWorkflow Start 1. Pre-Weighing (LEV/Glovebox) Purge 2. N2 Atmospheric Purge (Prevent Oxidation) Start->Purge Transfer 3. Anti-Static Transfer (Avoid Dusting) Purge->Transfer Validate 4. Colorimetric Swab (Schiff's Reagent) Transfer->Validate Validate->Start Positive (Contaminated) End 5. Verified Safe State Validate->End

Fig 2. Self-validating containment and transfer workflow ensuring zero surface contamination.

Synthetic Utility & Reactivity Workflows

In drug development, N-(3-Formylphenyl)formamide serves as a versatile building block. The primary synthetic challenge is achieving chemoselectivity—reacting the formyl group while leaving the formamide intact.

Protocol: Chemoselective Reductive Amination

Objective: Selective functionalization of the formyl group to generate secondary amine scaffolds.

  • Imine Formation: Dissolve 1.0 equivalent of N-(3-Formylphenyl)formamide in anhydrous dichloromethane (DCM). Add 1.1 equivalents of the target primary amine. Causality: Anhydrous conditions are critical. Introducing water at this stage risks the slow chemical hydrolysis of the formamide moiety[1].

  • Reduction: Cool the reaction vessel to 0°C. Portion-wise, add 1.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)₃). Causality: NaBH(OAc)₃ is a mild, sterically bulky reducing agent. It selectively reduces the transient imine without disturbing the resonance-stabilized formamide group.

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃. Causality: This mildly basic quench neutralizes the acetic acid byproduct and safely decomposes unreacted hydride without pushing the pH into ranges that accelerate formamide hydrolysis.

  • Validation: Monitor the reaction via LC-MS. The disappearance of the parent mass and the emergence of the product peak confirm completion. Reference mass spectra for formanilide derivatives can be cross-verified using NIST databases[3].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 256849, N-(3-formylphenyl)acetamide." PubChem,[Link]

  • National Institute of Standards and Technology (NIST). "Formamide, N-phenyl-." NIST Chemistry WebBook, SRD 69,[Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility Profile of N-(3-Formylphenyl)formamide in Common Laboratory Solvents

Introduction: The Critical Role of Solubility in the Application of N-(3-Formylphenyl)formamide N-(3-Formylphenyl)formamide is a bifunctional organic compound featuring both an aldehyde (formyl) and a formamide group att...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solubility in the Application of N-(3-Formylphenyl)formamide

N-(3-Formylphenyl)formamide is a bifunctional organic compound featuring both an aldehyde (formyl) and a formamide group attached to a benzene ring. This unique combination of functional groups makes it a potentially valuable building block in medicinal chemistry and materials science. The formyl group can participate in a variety of chemical transformations, such as reductive amination and the formation of Schiff bases, while the formamide moiety can engage in hydrogen bonding, influencing molecular recognition and self-assembly processes.

A thorough understanding of the solubility profile of N-(3-Formylphenyl)formamide is paramount for its effective utilization in any research or development setting. Solubility dictates the choice of reaction media, purification methods (such as crystallization), and formulation strategies for downstream applications. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and interpret the solubility of N-(3-Formylphenyl)formamide in a range of common laboratory solvents. While specific quantitative solubility data for this compound is not extensively reported in public literature, this guide equips the user with the necessary protocols and theoretical understanding to establish a robust solubility profile.

Predicted Solubility Profile: A "Like Dissolves Like" Approach

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities and intermolecular forces are more likely to be miscible.[1][2] N-(3-Formylphenyl)formamide possesses both polar and non-polar characteristics.

  • Polar Characteristics: The presence of the formyl (-CHO) and formamide (-NHCHO) groups introduces polarity to the molecule through dipole-dipole interactions and the capacity for hydrogen bonding. The nitrogen and oxygen atoms in these groups can act as hydrogen bond acceptors, while the N-H bond in the formamide group can act as a hydrogen bond donor.

  • Non-Polar Characteristics: The benzene ring provides a non-polar, aromatic backbone to the molecule.

Based on this structure, we can predict the following general solubility trends:

  • High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can effectively solvate the polar functional groups. Polar protic solvents like methanol, ethanol, and isopropanol are also likely to be good solvents due to their ability to engage in hydrogen bonding.

  • Moderate to Low Solubility: Expected in solvents of intermediate polarity like acetone, ethyl acetate, and dichloromethane.

  • Poor Solubility: Expected in non-polar solvents such as hexane, cyclohexane, and toluene, which cannot effectively interact with the polar formyl and formamide groups.

  • Water Solubility: The presence of hydrogen bonding groups suggests some degree of water solubility. However, the non-polar benzene ring may limit this. The actual solubility in water will be a balance between these opposing factors.

Experimental Protocol for Determining the Equilibrium Solubility of N-(3-Formylphenyl)formamide

To obtain precise and reliable solubility data, a standardized experimental method is crucial. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[3]

Materials and Equipment
  • N-(3-Formylphenyl)formamide (high purity)

  • A selection of common laboratory solvents (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, dichloromethane, toluene, hexane)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of N-(3-Formylphenyl)formamide and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or a mobile phase component) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards with at least five different concentrations.

  • Preparation of Saturated Solutions:

    • Add an excess amount of N-(3-Formylphenyl)formamide to a series of vials. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

    • Add a known volume of each test solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Quantification by HPLC:

    • Analyze the calibration standards using a validated HPLC method to generate a calibration curve (peak area vs. concentration).

    • Analyze the filtered saturated solutions under the same HPLC conditions.

    • Determine the concentration of N-(3-Formylphenyl)formamide in the saturated solutions by interpolating their peak areas from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration & Sampling cluster_analysis Analysis & Quantification cluster_result Result A Prepare Standard Solutions G Generate Calibration Curve A->G B Prepare Saturated Solutions (Excess Solute + Solvent) C Isothermal Shaking (24-72h at constant T) B->C D Centrifugation & Filtration C->D F HPLC Analysis of Samples D->F E HPLC Analysis of Standards E->G H Determine Concentration F->H G->H I Report Solubility (mg/mL or mol/L) H->I

Caption: Workflow for determining the equilibrium solubility of N-(3-Formylphenyl)formamide.

Presentation of Solubility Data

The determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents. A tabular format is highly recommended.

Table 1: Solubility of N-(3-Formylphenyl)formamide in Common Laboratory Solvents at 25 °C

SolventSolvent PolaritySolubility (mg/mL)Solubility (mol/L)Observations
e.g., WaterHigh[Experimental Data][Experimental Data][e.g., Colorless solution]
e.g., MethanolHigh[Experimental Data][Experimental Data][e.g., Colorless solution]
e.g., EthanolHigh[Experimental Data][Experimental Data][e.g., Colorless solution]
e.g., AcetoneMedium[Experimental Data][Experimental Data][e.g., Colorless solution]
e.g., Ethyl AcetateMedium[Experimental Data][Experimental Data][e.g., Colorless solution]
e.g., DichloromethaneMedium[Experimental Data][Experimental Data][e.g., Colorless solution]
e.g., TolueneLow[Experimental Data][Experimental Data][e.g., Suspension]
e.g., HexaneLow[Experimental Data][Experimental Data][e.g., Insoluble]

Factors Influencing the Solubility of N-(3-Formylphenyl)formamide

The solubility of N-(3-Formylphenyl)formamide is a result of the interplay between several factors related to both the solute and the solvent.

G cluster_solute N-(3-Formylphenyl)formamide Properties cluster_solvent Solvent Properties A Polar Functional Groups (-CHO, -NHCHO) Solubility Solubility A->Solubility Favors Polar Solvents B Hydrogen Bonding Capacity (Donor & Acceptor) B->Solubility Favors H-Bonding Solvents C Aromatic Ring (Non-polar) C->Solubility Favors Non-Polar Solvents D Polarity (Dielectric Constant) D->Solubility E Hydrogen Bonding (Protic vs. Aprotic) E->Solubility F Dispersion Forces F->Solubility

Caption: Key factors influencing the solubility of N-(3-Formylphenyl)formamide.

  • Solute-Solvent Interactions: The extent to which the solvent molecules can overcome the lattice energy of the solid N-(3-Formylphenyl)formamide and solvate the individual molecules determines the solubility. Polar solvents will interact favorably with the formyl and formamide groups, while non-polar solvents will interact more with the phenyl ring.

  • Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to break the solute-solute and solvent-solvent interactions.

  • pH (for aqueous solutions): While N-(3-Formylphenyl)formamide does not have strongly acidic or basic groups, extreme pH values could potentially lead to hydrolysis of the formamide bond over time, which would affect the measured solubility.

Safety Considerations

While a specific safety data sheet (SDS) for N-(3-Formylphenyl)formamide was not found, it is prudent to handle it with care, following standard laboratory safety procedures. Based on related compounds, it may be harmful if swallowed, in contact with skin, or if inhaled.[4] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Work in a well-ventilated area or a fume hood. Consult the SDS for the specific solvents being used, as they may have their own associated hazards.

Conclusion

This technical guide provides a robust framework for determining and understanding the solubility profile of N-(3-Formylphenyl)formamide. By following the detailed experimental protocol and considering the underlying chemical principles, researchers can generate the critical solubility data needed to advance their work. The provided templates for data presentation and the discussion of influencing factors aim to ensure that the generated data is both comprehensive and readily interpretable.

References

  • CHEM 125 - EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • General Experimental Protocol for Determining Solubility. (2025). BenchChem.
  • Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts.
  • FORMAMIDE. (n.d.). CAMEO Chemicals, NOAA.
  • SAFETY DATA SHEET: N-(3-Formylphenyl)methanesulfonamide. (2023, August 25). Fisher Scientific.
  • Formamide SAFETY DATA SHEET. (2023, April 3). PENTA.
  • Formamide. (2015, June 22). American Chemical Society.
  • SAFETY DATA SHEET: Formamidine monoacetate. (2025, September 22). Sigma-Aldrich.
  • Chemical Properties of Formamide, N-propyl- (CAS 6281-94-3). (n.d.). Cheméo.
  • SAFETY DATA SHEET: n-(3-Formylphenyl)methanesulfonamide. (2025, December 20). Fisher Scientific.
  • SAFETY DATA SHEET: Formanilide. (2010, February 10). Fisher Scientific.
  • N-[[3-(formamidomethyl)phenyl]methyl]formamide. (n.d.). ECHEMI.
  • Formamide, N-phenyl-. (n.d.). NIST WebBook.
  • Solubility of n-(4-Formylphenyl)benzamide in Organic Solvents: A Technical Guide. (2025). BenchChem.
  • Solvent Miscibility Table. (n.d.). Sigma-Aldrich.
  • Solubility Behaviors and Correlations of Common Organic Solvents. (2020, September 22). ACS Figshare.
  • COMMON SOLVENT PROPERTIES. (n.d.).
  • Properties of Common Organic Solvents. (2022, September 8).

Sources

Protocols & Analytical Methods

Method

The Strategic Application of N-(3-Formylphenyl)formamide in Multi-Step Heterocyclic Synthesis: A Guide for Advanced Organic Chemistry

For distribution to: Researchers, scientists, and drug development professionals. This document provides a comprehensive technical guide on the synthesis and prospective application of N-(3-Formylphenyl)formamide, a vers...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical guide on the synthesis and prospective application of N-(3-Formylphenyl)formamide, a versatile bifunctional reagent, in the multi-step synthesis of complex heterocyclic scaffolds. As a molecule incorporating both a nucleophilic formamide and an electrophilic aldehyde, it presents unique opportunities for the construction of medicinally relevant quinoline frameworks.

Introduction: The Duality of N-(3-Formylphenyl)formamide

N-(3-Formylphenyl)formamide is a unique organic building block possessing two distinct formyl-derived functionalities. The aromatic aldehyde group serves as a classical electrophilic center, ripe for condensation reactions. Concurrently, the N-formyl group acts as a masked primary amine, which can be unveiled under specific reaction conditions to participate in cyclization cascades. This dual reactivity makes it a promising, yet underutilized, precursor for the streamlined synthesis of substituted quinolines, a core structural motif in numerous pharmaceutical agents.

This guide will first detail a reliable laboratory-scale synthesis of N-(3-Formylphenyl)formamide. Subsequently, it will present a comprehensive application note and a detailed experimental protocol for its use in a proposed one-pot synthesis of a 3-substituted quinoline derivative via a modified Friedländer annulation.

PART 1: Synthesis of N-(3-Formylphenyl)formamide

The synthesis of N-(3-Formylphenyl)formamide can be readily achieved from the commercially available 3-aminobenzaldehyde through a straightforward N-formylation reaction. Several methods are available for this transformation, with the use of formic acid and a dehydrating agent being a practical and scalable option.[1][2]

Protocol 1: N-Formylation of 3-Aminobenzaldehyde

Materials:

  • 3-Aminobenzaldehyde

  • Formic acid (88-98%)

  • Toluene

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-aminobenzaldehyde (1.0 eq).

  • Add toluene to the flask to create a 0.5 M solution of the amine.

  • Add formic acid (1.2-1.5 eq) to the reaction mixture.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude N-(3-Formylphenyl)formamide is often of sufficient purity for subsequent steps. If necessary, it can be further purified by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Dean-Stark Apparatus: The use of a Dean-Stark trap is crucial for driving the equilibrium of the formylation reaction towards the product by continuously removing the water byproduct.[2]

  • Toluene: Toluene serves as an effective azeotropic agent for water removal and is a suitable solvent for the reactants.

  • Stoichiometry of Formic Acid: A slight excess of formic acid ensures complete conversion of the starting amine.

PART 2: Application in Quinolone Synthesis via Friedländer Annulation

The Friedländer synthesis is a classical and robust method for the construction of quinoline rings from 2-aminoaryl aldehydes or ketones and a compound containing an α-methylene group adjacent to a carbonyl.[3][4][5] We propose a novel application of N-(3-Formylphenyl)formamide as a bifunctional precursor in a modified, one-pot Friedländer annulation to synthesize 3-acetylquinoline.

In this proposed synthesis, the aldehyde functionality of N-(3-Formylphenyl)formamide will undergo a condensation reaction with a ketone (acetone in this case). The acidic or basic conditions of the Friedländer reaction are anticipated to facilitate the in situ hydrolysis of the formamide to the corresponding primary amine, which then participates in the intramolecular cyclization to form the quinoline ring.[6][7]

Proposed Reaction Scheme:

G cluster_0 N-(3-Formylphenyl)formamide + Acetone -> 3-Acetylquinoline reactant1 N-(3-Formylphenyl)formamide plus1 + reactant2 Acetone arrow1 -> product 3-Acetylquinoline

Caption: Proposed synthesis of 3-acetylquinoline.

Protocol 2: Proposed Synthesis of 3-Acetylquinoline

Materials:

  • N-(3-Formylphenyl)formamide

  • Acetone

  • Ethanol

  • Potassium hydroxide (KOH) or p-Toluenesulfonic acid (p-TsOH)

  • Standard laboratory glassware for reflux

Procedure:

  • In a round-bottom flask, dissolve N-(3-Formylphenyl)formamide (1.0 eq) in ethanol.

  • Add a significant excess of acetone (5-10 eq), which also serves as a reactant.

  • Add a catalytic amount of either a base (e.g., KOH, 0.2 eq) or an acid (e.g., p-TsOH, 0.1 eq).[4][8]

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Neutralize the catalyst if necessary (e.g., with dilute HCl for a basic catalyst or with NaHCO₃ solution for an acidic catalyst).

  • Remove the solvent and excess acetone under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield 3-acetylquinoline.

Mechanistic Insights

The proposed reaction is expected to proceed through one of two plausible mechanisms, both of which are recognized pathways for the Friedländer synthesis.[3]

G cluster_pathA Pathway A: Aldol Condensation First cluster_pathB Pathway B: Imine Formation First A1 N-(3-Formylphenyl)formamide + Acetone A2 Aldol Adduct A1->A2 Base/Acid A3 Enone Intermediate A2->A3 - H₂O A4 In situ Hydrolysis A3->A4 H₂O, H⁺/OH⁻ A5 2-Aminoenone A4->A5 A6 Intramolecular Cyclization A5->A6 A7 3-Acetylquinoline A6->A7 - H₂O B1 N-(3-Formylphenyl)formamide B2 In situ Hydrolysis B1->B2 H₂O, H⁺/OH⁻ B3 3-Aminobenzaldehyde B2->B3 B4 Schiff Base with Acetone B3->B4 + Acetone B5 Intramolecular Aldol B4->B5 B6 Dehydration B5->B6 - H₂O B7 3-Acetylquinoline B6->B7

Caption: Plausible mechanistic pathways for the synthesis.

  • Pathway A (Aldol First): The reaction initiates with an aldol condensation between the aldehyde group of N-(3-Formylphenyl)formamide and acetone to form an aldol adduct, which then dehydrates to an enone intermediate. Subsequent in situ hydrolysis of the formamide group to a primary amine, followed by intramolecular Michael addition and dehydration, yields the quinoline product.

  • Pathway B (Imine First): In this pathway, the formamide is first hydrolyzed to 3-aminobenzaldehyde. This then forms a Schiff base with acetone, which undergoes an intramolecular aldol-type reaction followed by dehydration to afford 3-acetylquinoline.

The choice of an acidic or basic catalyst can influence which pathway is favored. Basic catalysts are known to promote aldol-type condensations, while acidic conditions can facilitate both imine formation and the hydrolysis of the formamide.[4][9]

Data Presentation

Table 1: Comparison of Catalysts for Friedländer Annulation

CatalystTypeTypical Loading (mol%)SolventTemperature (°C)Reference
KOHBase10-50EthanolReflux[10]
p-TsOHAcid10-20Toluene/Solvent-free80-120[8]
IodineLewis Acid10-30Solvent-free100-140[3]
Lewis Acids (e.g., In(OTf)₃)Lewis Acid5-15Solvent-free80-120[11]

Conclusion

N-(3-Formylphenyl)formamide represents a promising and strategically designed bifunctional building block for multi-step organic synthesis. Its ability to participate in sequential condensation and cyclization reactions, leveraging the distinct reactivity of its aldehyde and masked amine functionalities, opens up efficient synthetic routes to valuable heterocyclic compounds. The proposed application in the one-pot synthesis of 3-acetylquinoline via a modified Friedländer annulation showcases its potential to streamline complex molecular construction. Further exploration of this and other applications of N-(3-Formylphenyl)formamide is warranted and holds significant promise for the fields of medicinal chemistry and drug development.

References

  • Wikipedia. Friedländer synthesis. [Link]

  • SynArchive. Friedländer synthesis. [Link]

  • Pabón, A., et al. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 100(6), 1042-1085. [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, 27(13), 4123. [Link]

  • Marco-Contelles, J., et al. (2009). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. In Name Reactions in Heterocyclic Chemistry II (pp. 533-582). John Wiley & Sons, Inc. [Link]

  • A facile and efficient synthetic method for 3-aminoquinolines has been reported. RSC Advances, 7(54), 34133-34137. [Link]

  • Cho, S., et al. (2017). Ruthenium-Catalyzed Synthesis of 3-Substituted Quinolines from 2-Aminobenzyl Alcohol and Aldehydes. The Journal of Organic Chemistry, 82(19), 10590-10597. [Link]

  • Synthesis of 3‐acylquinolines from 2‐amino‐benzaldehyde. [Link]

  • Reddy, C. S., et al. (2010). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Combinatorial Science, 12(1), 66-71. [Link]

  • Kumar, A., et al. (2016). Lewis acid-mediated modular route to the synthesis of 3-substituted quinolines from 2-aminobenzyl alcohols and enamine(one)s. New Journal of Chemistry, 40(12), 9969-9973. [Link]

  • Kumar, A., et al. (2012). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 36(3), 669-676. [Link]

  • Ohwada, T., et al. (2010). Oligonucleotide synthesis involving deprotection of amidine-type protecting groups for nucleobases under acidic conditions. Nucleic Acids Symposium Series, 54(1), 23-24. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • Wuts, P. G. M. (2014). Formylation of Amines. Molecules, 19(6), 7688-7719. [Link]

  • Formylation of Amines. [Link]

  • Organic Chemistry Portal. Benzaldehyde derivative synthesis by formylation. [Link]

  • Jung, S. H., et al. (2000). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 21(7), 665-667. [Link]

  • Organic Chemistry Portal. Protection of Organic Functional Groups. [Link]

  • Acidic deprotection procedure in the synthesis of the homooligomers. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). Molecules, 27(22), 8009. [Link]

Sources

Application

Applications of N-(3-Formylphenyl)formamide in medicinal chemistry and drug discovery

Application Note: N-(3-Formylphenyl)formamide in Medicinal Chemistry and Drug Discovery Executive Summary In modern drug discovery, the rapid generation of structural complexity from simple precursors is paramount. N-(3-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-(3-Formylphenyl)formamide in Medicinal Chemistry and Drug Discovery

Executive Summary

In modern drug discovery, the rapid generation of structural complexity from simple precursors is paramount. N-(3-Formylphenyl)formamide is a highly versatile, bifunctional building block that accelerates hit-to-lead campaigns. Featuring both a formamide moiety (a masked isocyanide) and a reactive formyl (aldehyde) group on a meta-substituted phenyl ring, this scaffold enables divergent synthetic pathways. The meta-substitution pattern is particularly valuable in medicinal chemistry, as it provides optimal spatial geometry for cyclic constraints and minimizes the steric clashes often encountered with ortho-substituted analogs, while offering distinct vector trajectories compared to para-derivatives.

This guide details the mechanistic rationale, key applications, and self-validating experimental protocols for utilizing N-(3-formylphenyl)formamide in multicomponent reactions (MCRs) and complex heterocycle synthesis.

Chemical Profile & Mechanistic Rationale

The dual reactivity of N-(3-formylphenyl)formamide allows chemists to selectively address either functional group based on the reaction conditions:

  • The Formamide Group (-NHCHO): Under strictly controlled dehydrating conditions, the formamide is converted into an isocyanide (-N≡C)[1]. Isocyanides are the cornerstone of isocyanide-based multicomponent reactions (IMCRs) such as the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR)[2].

  • The Formyl Group (-CHO): The aldehyde serves as a classic electrophile for reductive aminations, Wittig olefinations, or as the carbonyl component in MCRs (e.g., the Groebke-Blackburn-Bienaymé reaction to form imidazo[1,2-a]pyridines)[3].

Divergent Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways accessible from this single bifunctional precursor.

Workflow A N-(3-Formylphenyl)formamide B Formamide Dehydration (POCl3 / Et3N) A->B Electrophilic Activation C Aldehyde Condensation (Amines / Ylides) A->C Nucleophilic Addition D 3-Formylphenyl Isocyanide B->D F Reductive Amination Wittig/Knoevenagel C->F E Ugi/Passerini MCRs D->E + Acid, Amine, Carbonyl G Complex Heterocycles (e.g., Imidazo[1,2-a]pyridines) E->G Post-MCR Cyclization F->G

Caption: Divergent synthetic workflow of N-(3-Formylphenyl)formamide in medicinal chemistry.

Key Applications in Drug Discovery

Precursor to 3-Formylphenyl Isocyanide for Ugi-4CR

The Ugi four-component reaction (U-4CR) condenses an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form a bis-amide (peptidomimetic) scaffold. By dehydrating N-(3-formylphenyl)formamide, chemists generate 3-formylphenyl isocyanide. The survival of the aldehyde group during the Ugi reaction allows for subsequent post-MCR modifications, such as macrocyclization or tethering to fluorophores for theranostic applications[3].

UgiMechanism A1 Primary Amine B1 Schiff Base (Imine) A1->B1 A2 Carbonyl Compound A2->B1 A3 Carboxylic Acid B2 Protonated Imine A3->B2 Anion pairing A4 3-Formylphenyl Isocyanide C1 Alpha-Addition Intermediate A4->C1 B1->B2 + H+ (from Acid) B2->C1 + Isocyanide (A4) D1 Mumm Rearrangement C1->D1 Acyl transfer E1 Peptidomimetic Scaffold D1->E1 Stable Amide

Caption: Mechanistic pathway of the Ugi Four-Component Reaction (U-4CR).

Bifunctional Scaffolding for Heterocycle Synthesis

The formyl group of N-(3-formylphenyl)formamide can act as the carbonyl input in the Groebke-Blackburn-Bienaymé (GBB) reaction. Reacting this aldehyde with a 2-aminoazine and an external isocyanide yields an imidazo[1,2-a]pyridine core bearing a formamide substituent. This core is highly privileged in medicinal chemistry, frequently appearing in kinase inhibitors and GABA receptor modulators[3].

Quantitative Data Presentation

The following table summarizes the expected performance metrics when utilizing N-(3-formylphenyl)formamide across standard medicinal chemistry workflows.

Reaction TypeReagents / ConditionsAverage YieldKey Analytical Marker (Self-Validation)
Dehydration to Isocyanide POCl₃, Et₃N, CH₂Cl₂, -78°C to 0°C, 2h70–85%IR: Appearance of sharp -N≡C stretch at ~2120 cm⁻¹. Disappearance of formamide C=O at 1680 cm⁻¹.
Ugi-4CR (using Isocyanide) R-NH₂, R-CHO, R-COOH, MeOH, RT, 24h65–80%LC-MS: Target [M+H]⁺. Sensory: Complete loss of pungent isocyanide odor.
GBB Reaction (using Aldehyde) 2-Aminopyridine, R-NC, Sc(OTf)₃, MeOH50–72%NMR: Disappearance of aldehyde proton (~9.9 ppm). Appearance of imidazole C3-H.

Experimental Protocols

As an application scientist, I emphasize that protocols must not only list steps but explain the why behind them. These protocols are designed as self-validating systems to ensure high-fidelity execution.

Protocol 1: Synthesis of 3-Formylphenyl Isocyanide via Dehydration

Caution: Isocyanides can possess highly unpleasant odors and unknown toxicities. All operations must be conducted in a well-ventilated fume hood.[1]

Mechanistic Causality: Phosphorus oxychloride (POCl₃) acts as a potent electrophile, selectively activating the formamide oxygen over the aldehyde oxygen due to the higher nucleophilicity of the amide. Triethylamine (Et₃N) is required in excess to neutralize the generated HCl; failing to buffer the system will lead to rapid acid-catalyzed polymerization of the highly reactive isocyanide and aldehyde groups.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add N-(3-formylphenyl)formamide (1.0 equiv, 10 mmol) and anhydrous dichloromethane (CH₂Cl₂, 40 mL).

  • Base Addition: Add anhydrous triethylamine (5.0 equiv, 50 mmol) to the suspension. Stir until fully dissolved.

  • Temperature Control: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Crucial Step: Low temperature prevents the exothermic dehydration from causing localized heating, which degrades the product.

  • Activation: Add POCl₃ (1.2 equiv, 12 mmol) dropwise over 15 minutes via syringe.

  • Maturation: Stir at -78°C for 30 minutes, then gradually warm to 0°C over 1.5 hours.

  • Quenching & Validation: Quench the reaction by pouring it into an ice-cold saturated aqueous NaHCO₃ solution (50 mL).

    • Self-Validation Check: Extract a 0.1 mL aliquot of the organic layer, evaporate, and run an IR spectrum. The reaction is complete when the formamide C=O stretch (~1680 cm⁻¹) is absent and a strong, sharp isocyanide -N≡C stretch (~2120 cm⁻¹) is present. The aldehyde C=O (~1700 cm⁻¹) must remain intact.

  • Workup: Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temperature < 25°C to prevent thermal degradation).

  • Purification: Purify immediately via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the isocyanide as a pale oil/solid[1].

Protocol 2: Ugi Four-Component Reaction (U-4CR)

Mechanistic Causality: Methanol is the optimal solvent for the U-4CR. It facilitates the initial formation of the imine intermediate through hydrogen bonding and stabilizes the highly polar transition states during the α-addition of the isocyanide, without outcompeting the carboxylic acid as a nucleophile.

Step-by-Step Methodology:

  • Imine Formation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the primary amine (1.0 equiv, 1.0 mmol) and the target carbonyl compound (aldehyde/ketone, 1.0 equiv, 1.0 mmol) in anhydrous methanol (5.0 mL). Stir at room temperature for 2 hours to ensure complete Schiff base (imine) formation.

  • Acid Addition: Add the carboxylic acid (1.0 equiv, 1.0 mmol) to the mixture. Stir for 10 minutes.

  • Isocyanide Addition: Add the freshly synthesized 3-formylphenyl isocyanide (1.0 equiv, 1.0 mmol) in one portion. Seal the vial and stir at room temperature for 24 hours.

  • Self-Validation Check: The reaction is deemed complete when the distinct, pungent odor of the isocyanide is no longer detectable upon opening the vial, and TLC/LC-MS indicates the consumption of the isocyanide.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Purify the crude residue via reverse-phase HPLC or silica gel chromatography to yield the peptidomimetic Ugi adduct.

References

  • Isocyanide 2.
  • The Evolution of Fluorescein into a Potential Theranostic Tool Tavernarakis Lab - Supporting Information URL
  • Novel Syntheses of Nitrogen Heterocycles from Isocyanides eDiss - Georg-August-Universität Göttingen URL

Sources

Method

Reaction of N-(3-Formylphenyl)formamide with various functional groups

An In-Depth Guide to the Reactivity and Synthetic Applications of N-(3-Formylphenyl)formamide Authored by: A Senior Application Scientist Welcome to a comprehensive exploration of N-(3-Formylphenyl)formamide, a versatile...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Reactivity and Synthetic Applications of N-(3-Formylphenyl)formamide

Authored by: A Senior Application Scientist

Welcome to a comprehensive exploration of N-(3-Formylphenyl)formamide, a versatile bifunctional reagent with significant potential in synthetic organic chemistry and drug discovery. This document provides an in-depth analysis of its reactivity profile, focusing on the strategic manipulation of its formyl group in the presence of a formamide moiety. We will delve into the mechanistic underpinnings of key transformations and furnish detailed, field-tested protocols for its application.

N-(3-Formylphenyl)formamide, with its distinct aldehyde and formamide functionalities, serves as a valuable scaffold for the synthesis of a diverse array of molecular architectures. The aldehyde group offers a gateway to numerous classical C-C and C-N bond-forming reactions, while the formamide can act as a directing group or be hydrolyzed to a primary amine, opening further avenues for molecular elaboration. This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic utility of this compound.

The Dichotomy of Reactivity: Aldehyde vs. Formamide

The chemical behavior of N-(3-Formylphenyl)formamide is dominated by the interplay between its two functional groups. The aldehyde is an electrophilic center, susceptible to nucleophilic attack, while the formamide nitrogen possesses a lone pair of electrons, though its nucleophilicity is significantly attenuated by the adjacent carbonyl group. This electronic landscape dictates the regioselectivity of reactions and allows for the selective transformation of the formyl group under appropriate conditions.

Reductive Amination: A Gateway to Novel Amines

One of the most powerful applications of N-(3-Formylphenyl)formamide is in the synthesis of secondary and tertiary amines via reductive amination. This one-pot reaction combines the formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by its in-situ reduction.

Mechanistic Insight

The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (STAB), is then used to selectively reduce the C=N double bond without affecting the formamide or the aromatic ring. The choice of STAB is critical; its mild nature and tolerance of a slightly acidic medium make it ideal for this transformation, preventing over-reduction or side reactions.

Experimental Protocol: Synthesis of N-(3-((Methylamino)methyl)phenyl)formamide

Objective: To synthesize N-(3-((Methylamino)methyl)phenyl)formamide via reductive amination of N-(3-Formylphenyl)formamide with methylamine.

Materials:

  • N-(3-Formylphenyl)formamide

  • Methylamine (as a solution in THF or as a hydrochloride salt)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen gas supply

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add N-(3-Formylphenyl)formamide (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Amine Addition: Add methylamine (1.1 eq). If using a solution, add it dropwise. If using the hydrochloride salt, add it directly to the flask along with an equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 30 minutes.

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The addition may cause some effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-(3-((Methylamino)methyl)phenyl)formamide.

Data Summary Table:

Reactant 1Reactant 2Reducing AgentSolventTypical Yield (%)
N-(3-Formylphenyl)formamideMethylamineSTABDCM85-95
N-(3-Formylphenyl)formamideAnilineSTABDCM80-90
N-(3-Formylphenyl)formamidePiperidineSTABDCM90-98

Workflow Diagram:

Reductive_Amination Start N-(3-Formylphenyl)formamide + Amine (R-NH2) Reaction_Vessel Dissolve in DCM Add Acetic Acid Start->Reaction_Vessel 1 Imine_Formation Imine/Iminium Ion Formation Reaction_Vessel->Imine_Formation 2 Reduction Add STAB (Reduction) Imine_Formation->Reduction 3 Workup Aqueous Workup & Extraction Reduction->Workup 4 Purification Column Chromatography Workup->Purification 5 Product Target Secondary/Tertiary Amine Purification->Product 6 caption Workflow for Reductive Amination

Caption: Workflow for Reductive Amination.

Wittig Reaction: Olefination of the Formyl Group

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds. N-(3-Formylphenyl)formamide readily undergoes this transformation, allowing for the introduction of a variety of substituted vinyl groups at the 3-position of the phenyl ring.

Mechanistic Insight

The reaction involves the nucleophilic attack of a phosphorus ylide (a Wittig reagent) on the aldehyde's carbonyl carbon. This forms a betaine intermediate, which then collapses to an oxaphosphetane. The driving force for the reaction is the formation of the very stable triphenylphosphine oxide byproduct, which leads to the elimination of the phosphine oxide and the formation of the desired alkene. The geometry of the resulting alkene (E or Z) is influenced by the nature of the ylide (stabilized or non-stabilized) and the reaction conditions.

Experimental Protocol: Synthesis of N-(3-Vinylphenyl)formamide

Objective: To synthesize N-(3-Vinylphenyl)formamide via the Wittig reaction of N-(3-Formylphenyl)formamide with methyltriphenylphosphonium bromide.

Materials:

  • N-(3-Formylphenyl)formamide

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (t-BuOK) or n-butyllithium (n-BuLi)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen gas supply

  • Standard glassware for workup and purification

Procedure:

  • Ylide Generation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add a strong base, such as potassium tert-butoxide (1.1 eq) or a solution of n-butyllithium in hexanes (1.05 eq). If using t-BuOK, the suspension will turn a characteristic yellow or orange color, indicating the formation of the ylide. Stir at 0 °C for 30 minutes.

  • Aldehyde Addition: Dissolve N-(3-Formylphenyl)formamide (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC for the disappearance of the starting aldehyde.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes). Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product will contain triphenylphosphine oxide as a major byproduct. Purify by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the pure N-(3-Vinylphenyl)formamide.

Data Summary Table:

AldehydeWittig ReagentBaseSolventTypical Yield (%)
N-(3-Formylphenyl)formamideMethyltriphenylphosphonium bromidet-BuOKTHF75-85
N-(3-Formylphenyl)formamideEthyl (triphenylphosphoranylidene)acetate(none)Toluene80-90
N-(3-Formylphenyl)formamideBenzyltriphenylphosphonium chloriden-BuLiTHF70-80

Reaction Scheme Diagram:

Wittig_Reaction Reagents N-(3-Formylphenyl)formamide + Phosphorus Ylide Betaine Betaine Intermediate Reagents->Betaine Nucleophilic Attack Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization Products Alkene Product + Triphenylphosphine Oxide Oxaphosphetane->Products Elimination caption Simplified Wittig Reaction Mechanism

Caption: Simplified Wittig Reaction Mechanism.

Condensation Reactions: Accessing Conjugated Systems

The formyl group of N-(3-Formylphenyl)formamide is an excellent electrophile for condensation reactions with active methylene compounds, such as those in Knoevenagel or aldol-type reactions. These transformations are invaluable for constructing conjugated systems and introducing functionalized side chains.

Mechanistic Insight

In a typical Knoevenagel condensation, a weak base (e.g., piperidine, pyridine) deprotonates an active methylene compound (e.g., malononitrile, diethyl malonate) to generate a stabilized carbanion. This nucleophile then attacks the aldehyde's carbonyl carbon. The resulting aldol-type adduct readily undergoes dehydration, often spontaneously or with gentle heating, to yield a stable, conjugated alkene. The reaction is driven by the formation of this extended π-system.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Objective: To synthesize (E)-2-(3-formamidobenzylidene)malononitrile.

Materials:

  • N-(3-Formylphenyl)formamide

  • Malononitrile

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard glassware for filtration and recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-(3-Formylphenyl)formamide (1.0 eq) in ethanol.

  • Reagent Addition: Add malononitrile (1.05 eq) to the solution.

  • Catalyst Addition: Add a catalytic amount of piperidine (a few drops).

  • Reaction: Heat the mixture to reflux and stir for 1-2 hours. The product often precipitates from the reaction mixture upon formation or cooling. Monitor the reaction by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Drying/Recrystallization: Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Data Summary Table:

Reactant 1Active Methylene CompoundCatalystSolventTypical Yield (%)
N-(3-Formylphenyl)formamideMalononitrilePiperidineEthanol>95
N-(3-Formylphenyl)formamideDiethyl malonatePiperidineEthanol85-95
N-(3-Formylphenyl)formamideCyanoacetic acidPyridineToluene80-90

Trustworthiness and Self-Validation

The protocols described above are designed to be robust and reproducible. The progress of each reaction can be easily monitored by standard analytical techniques such as TLC and LC-MS, providing clear endpoints for the reactions. The purity of the final products can be readily assessed by NMR spectroscopy and mass spectrometry, ensuring the integrity of the synthesized compounds. The high yields typically obtained in these reactions further attest to their efficiency and reliability.

References

  • Reductive Amination: For a comprehensive overview of reductive amination reactions, including the use of sodium triacetoxyborohydride, see: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wittig Reaction: For a detailed discussion of the Wittig reaction mechanism and its applications, consult: Maryanoff, C. A., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. [Link]

  • Knoevenagel Condensation: For an overview and examples of the Knoevenagel condensation, refer to: Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 341-394). Pergamon. [Link]

  • N-(3-Formylphenyl)formamide Chemical Data: For physical and chemical properties of N-(3-Formylphenyl)formamide, public databases such as PubChem are a reliable source: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 136453, N-(3-Formylphenyl)formamide. Retrieved from [Link].

Application

Application Note: N-(3-Formylphenyl)formamide as a Bifunctional Scaffold in the Synthesis of Pharmaceutical Intermediates

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols Introduction & Chemical Profile N-(3-Formylphenyl)formamide (CAS: 198...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Introduction & Chemical Profile

N-(3-Formylphenyl)formamide (CAS: 198345-59-4) is a highly versatile, bifunctional building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), peptidomimetics, and complex nitrogenous heterocycles[1]. Structurally, it features an electron-deficient aromatic ring substituted with two orthogonal reactive centers:

  • An electrophilic formyl group (-CHO): Prime target for nucleophilic attack, olefination, and reductive amination.

  • A dehydratable formamide group (-NHCHO): A masked primary amine that can be converted into a highly reactive isocyanide (-NC)[2].

The strategic value of this intermediate lies in its chemoselectivity. By exploiting the differing electronic properties of these two groups, chemists can execute sequential, divergent synthetic pathways without the need for cumbersome protection/deprotection steps.

Mechanistic Insights: The Causality of Bifunctionality

To design robust synthetic routes, one must understand the causality behind selecting N-(3-Formylphenyl)formamide over simpler analogues like 3-aminobenzaldehyde or 3-acetamidobenzaldehyde.

  • Why a Formamide instead of a Free Amine? Free 3-aminobenzaldehyde is notoriously unstable; the nucleophilic primary amine rapidly undergoes intermolecular condensation with the electrophilic aldehyde of neighboring molecules, forming insoluble Schiff base polymers. The formyl group on the amine effectively withdraws electron density via resonance, rendering the nitrogen non-nucleophilic and stabilizing the monomeric structure[1].

  • Why a Formamide instead of an Acetamide? While an acetamide also protects the amine, it is a synthetic dead-end in the context of multicomponent reactions. A formamide, lacking an α -carbon, can undergo α -elimination of water when treated with strong dehydrating agents (e.g., POCl 3​ ), yielding an isocyanide [2]. Isocyanides are the cornerstone of the, enabling the rapid assembly of complex peptidomimetic scaffolds[3].

Crucial Insight for API Synthesis: If N-(3-Formylphenyl)formamide is dehydrated directly, it yields 3-isocyanobenzaldehyde. Because this molecule contains both an isocyanide and an aldehyde, subjecting it to Ugi conditions will cause it to act as both the nucleophilic and electrophilic components, leading to uncontrolled oligomerization. To synthesize discrete small-molecule APIs, the aldehyde must be functionalized prior to formamide dehydration.

SequentialWorkflow Start N-(3-Formylphenyl)formamide (Bifunctional) RedAm Reductive Amination (Aldehyde Functionalized) Start->RedAm R2NH, NaBH(OAc)3 Chemoselective Iso Isocyanide Intermediate (Formamide Dehydrated) RedAm->Iso POCl3, Et3N Dehydration Ugi Ugi 4-CR Product (Complex API Scaffold) Iso->Ugi R-NH2, R-COOH, R-CHO Multicomponent Rxn

Fig 1. Sequential functionalization of N-(3-Formylphenyl)formamide to prevent oligomerization.

Experimental Workflows & Protocols

The following self-validating protocols describe the sequential functionalization of N-(3-Formylphenyl)formamide to generate a complex Ugi-4CR pharmaceutical scaffold.

Protocol A: Chemoselective Reductive Amination

Objective: Functionalize the aldehyde while preserving the formamide group. Causality: Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) is chosen over NaBH 4​ . The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it highly selective for the transient, highly electrophilic iminium ion over the unreacted aldehyde, while completely ignoring the formamide.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried flask under argon, dissolve N-(3-Formylphenyl)formamide (1.0 eq) and a target secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Iminium Formation: Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir at 20 °C for 30 minutes.

  • Reduction: Portion-wise add NaBH(OAc) 3​ (1.5 eq). The reaction is mildly exothermic; maintain the temperature at 20–25 °C using a water bath.

  • Validation & Monitoring: Stir for 12 hours. Validate reaction completion via Thin Layer Chromatography (TLC). The highly UV-active aldehyde starting material spot should completely disappear.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO 3​ until gas evolution ceases (neutralizing acetic acid and destroying excess hydride).

  • Isolation: Extract the aqueous layer with dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

Protocol B: Dehydration to Isocyanide

Objective: Convert the intact formamide into an isocyanide for multicomponent coupling[2]. Causality: Phosphorus oxychloride (POCl 3​ ) is a potent dehydrating agent that drives the elimination of water via the formation of strong P=O bonds. Triethylamine (Et 3​ N) acts as an acid scavenger. The reaction must be strictly maintained at 0 °C to prevent the highly reactive isocyanide from undergoing acid-catalyzed polymerization.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the intermediate from Protocol A (1.0 eq) and Et 3​ N (5.0 eq) in anhydrous DCM (0.1 M) under an inert argon atmosphere.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Dehydration: Dropwise add POCl 3​ (1.2 eq) over 15 minutes via a syringe pump. The solution will transition to a yellow/brown color.

  • Validation: Stir for 1 hour at 0 °C. Validate completion via IR spectroscopy of an aliquot; look for the appearance of a sharp, strong isocyanide (-NC) stretch at ~2120 cm⁻¹ .

  • Quench (Critical Step): Pour the mixture into a vigorously stirred saturated Na 2​ CO 3​ solution at 0 °C. Causality: Maintaining pH > 8 is critical, as isocyanides rapidly hydrolyze back to formamides in acidic aqueous environments.

  • Isolation: Extract with DCM, wash with brine, dry over K 2​ CO 3​ (strictly avoid acidic drying agents like MgSO 4​ ), and concentrate in vacuo to yield the isocyanide intermediate.

Protocol C: Ugi Four-Component Reaction (U-4CR)

Objective: Assemble a peptidomimetic scaffold using the newly synthesized isocyanide[4],[5].

UgiMechanism Amine Primary Amine + Ketone/Aldehyde Imine Iminium Ion Intermediate Amine->Imine Condensation (-H2O) Nitrilium Nitrilium Ion (Isocyanide Addition) Imine->Nitrilium + Isocyanide Component Imidate α-Adduct (Imidate) (Carboxylate Addition) Nitrilium->Imidate + Carboxylic Acid Product Bis-amide (Peptoid) via Mumm Rearrangement Imidate->Product Irreversible Acyl Transfer

Fig 2. Mechanism of the Ugi 4-component reaction highlighting the Mumm rearrangement.

Step-by-Step Methodology:

  • Imine Pre-formation: In a vial, mix a primary amine (1.0 eq) and an aldehyde/ketone (1.0 eq) in methanol (1.0 M). Stir for 30 minutes to allow imine formation[3].

  • Component Addition: Add a carboxylic acid (1.0 eq) followed immediately by the isocyanide generated in Protocol B (1.0 eq).

  • Reaction: Stir at room temperature for 12–24 hours. The Ugi reaction is highly atom-economical; water is the only byproduct[3].

  • Isolation: Evaporate the methanol. Redissolve in ethyl acetate, wash sequentially with 1M HCl, saturated NaHCO 3​ , and brine. Dry and concentrate to yield the crude bis-amide (peptoid)[5].

Quantitative Data Presentation

The table below summarizes the expected reaction metrics for the sequential functionalization of N-(3-Formylphenyl)formamide based on standard pharmaceutical intermediate synthesis parameters.

Reaction PathwayReagents / CatalystTarget Functional GroupPreserved GroupTypical YieldChemoselectivity
Reductive Amination R 2​ NH, NaBH(OAc) 3​ , DCEAldehyde AmineFormamide80–92%>98%
Dehydration POCl 3​ , Et 3​ N, DCM (0 °C)Formamide IsocyanideAminated Alkyl75–85%>95%
Ugi 4-CR R-NH 2​ , R-COOH, R-CHO, MeOHIsocyanide PeptoidN/A65–80%N/A

References

  • Ugi reaction - Wikipedia[3]. URL: [Link]

  • Ugi Reaction - Organic Chemistry Portal[4]. URL:[Link]

  • Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction - Amerigo Scientific[5]. URL:[Link](Note: URL derived from source domain context)

  • Formylation - Wikipedia[1]. URL: [Link]

  • Isocyanide 2.0 - Green Chemistry (RSC Publishing)[2]. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Strategies for N-(3-Formylphenyl)formamide

Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists tasked with isolating highly pure N-(3-Formylphenyl)formamide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists tasked with isolating highly pure N-(3-Formylphenyl)formamide . Because this molecule possesses two highly reactive functional groups—a formamide and an aromatic formyl (aldehyde) group—standard purification templates often lead to poor yields or compound degradation.

This document provides field-proven, self-validating protocols grounded in the chemical causality of the molecule's reactivity profile.

Chemical Reactivity Profile & Experimental Causality

To purify N-(3-Formylphenyl)formamide effectively, you must design your workflow around its specific vulnerabilities:

  • The Formyl Group (-CHO): Highly susceptible to oxidation (forming 3-formamidobenzoic acid) and prone to the Cannizzaro disproportionation reaction if exposed to strong bases (e.g., NaOH). However, its steric accessibility allows for highly selective, reversible covalent capture using sodium bisulfite .

  • The Formamide Group (-NHCHO): A polar, acid/base-sensitive moiety. Prolonged exposure to highly acidic silica gel or strong aqueous bases will hydrolyze the amide bond, yielding 3-aminobenzaldehyde.

Understanding these mechanisms dictates our experimental choices: we avoid strong acids/bases, leverage chemoselective adduct formation, and utilize mild regeneration conditions .

ExperimentalLogic Problem Crude Mixture Contains: Target + Amines + Acids Choice1 Why Bisulfite Extraction? Problem->Choice1 Choice2 Why Mild Base (Na2CO3)? Problem->Choice2 Choice3 Why Neutralized Silica? Problem->Choice3 Reason1 Selectively isolates aldehydes via water-soluble adduct Choice1->Reason1 Reason2 Prevents formamide hydrolysis & Cannizzaro reaction Choice2->Reason2 Reason3 Prevents cleavage of the acid-sensitive formamide bond Choice3->Reason3

Caption: Logical causality behind the selected purification parameters for N-(3-Formylphenyl)formamide.

Quantitative Data & Method Comparison

Select your purification strategy based on the scale of your reaction and the nature of your impurities.

Table 1: Quantitative Comparison of Purification Techniques

Purification TechniqueOptimal ScaleTypical Recovery (%)Target Purity (%)Primary Impurities Removed
Bisulfite Extraction 1g - 100g70 - 85%> 98%Unreacted amines, over-oxidized acids
Flash Chromatography 100mg - 10g60 - 80%95 - 99%Non-polar byproducts, dimers
Solvent Precipitation > 10g50 - 70%> 99%Trace isomers, colored impurities

Table 2: Validation Checkpoints for Bisulfite Extraction

Workflow StageAnalytical MethodExpected Quantitative/Qualitative Result
Adduct Formation TLC (EtOAc/Hexane)Complete disappearance of the target aldehyde spot (Rf ~0.4).
Aqueous Wash pH MeasurementAqueous layer pH must remain slightly acidic (~pH 4-5).
Regeneration pH MeasurementAqueous layer must reach exactly pH 9-10 after Na₂CO₃ addition.
Final Product ¹H NMR (CDCl₃)Presence of formyl proton (~9.9 ppm) & formamide proton (~8.4 ppm).

Self-Validating Purification Protocols

Protocol A: Bisulfite Adduct Extraction (Recommended)

This method exploits the reactivity of the aldehyde to form a water-soluble α-hydroxy sulfonate adduct, allowing physical separation from organic impurities .

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude N-(3-Formylphenyl)formamide in ethyl acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Adduct Formation: Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite (NaHSO₃). Shake vigorously in a separatory funnel for 5–10 minutes. Causality: Vigorous biphasic mixing is required to overcome mass transfer limitations.

  • Phase Separation: Allow the layers to separate. The aqueous layer now contains your target compound as a charged adduct.

  • Organic Wash: Drain the aqueous layer. Wash the remaining organic layer once more with saturated NaHSO₃ to ensure complete capture. Combine the aqueous layers and wash them twice with fresh EtOAc to extract lipophilic impurities.

  • Regeneration (Critical Step): Cool the combined aqueous layer in an ice bath to 0 °C. Slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH reaches 9-10. Causality: Using Na₂CO₃ instead of NaOH prevents the Cannizzaro reaction and protects the formamide group from hydrolysis .

  • Extraction & Isolation: Extract the regenerated free aldehyde with fresh EtOAc (3x).

  • Validation Checkpoint: Spot the organic layer on a TLC plate. A single UV-active spot should appear.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure product.

BisulfiteWorkflow Start Crude N-(3-Formylphenyl)formamide in Organic Solvent AddBisulfite Add Saturated NaHSO3 (aq) Shake Vigorously Start->AddBisulfite PhaseSep1 Phase Separation AddBisulfite->PhaseSep1 OrgDiscard Organic Phase (Non-Aldehyde Impurities) PhaseSep1->OrgDiscard AqAdduct Aqueous Phase (Bisulfite Adduct) PhaseSep1->AqAdduct Regenerate Add Na2CO3 (aq) Adjust pH to 9-10 AqAdduct->Regenerate Extract Extract with EtOAc Regenerate->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 AqDiscard Aqueous Phase (Inorganic Salts) PhaseSep2->AqDiscard PureOrg Organic Phase (Pure Aldehyde) PhaseSep2->PureOrg Dry Dry over Na2SO4 & Concentrate PureOrg->Dry Final Purified N-(3-Formylphenyl)formamide Dry->Final

Caption: Workflow for the purification of N-(3-Formylphenyl)formamide via bisulfite adduct formation.

Protocol B: Solvent-Antisolvent Precipitation

Because formamides are highly polar and capable of strong intermolecular hydrogen bonding, they can often be precipitated from halogenated solvents using non-polar antisolvents .

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture in a minimal amount of dichloromethane (CH₂Cl₂) at room temperature.

  • Antisolvent Addition: Slowly add cold hexanes (0 °C) dropwise while stirring vigorously.

  • Validation Checkpoint: Monitor the solution. Stop adding hexanes when the solution becomes persistently cloudy.

  • Crystallization: Transfer the flask to a -20 °C freezer for 12 hours to induce complete precipitation. Causality: The polar formamide network self-assembles and crashes out of the increasingly non-polar solvent matrix, leaving less polar impurities in solution.

  • Isolation: Filter the resulting solid rapidly through a chilled Büchner funnel and wash with cold hexanes. Dry under high vacuum.

Troubleshooting & FAQs

Q: My compound is degrading into a gummy, intractable mixture during silica gel chromatography. Why? A: Standard silica gel is slightly acidic (pH ~4.5-5.5). Prolonged exposure on the column catalyzes the hydrolysis of the formamide group, leading to the formation of 3-aminobenzaldehyde, which rapidly polymerizes or oxidizes into a gummy resin. Fix: If you must use chromatography, pre-treat your silica gel by flushing the column with an eluent containing 1% triethylamine (Et₃N) to neutralize the acidic sites before loading your sample.

Q: After the bisulfite extraction, my recovery is less than 30%. Where did my product go? A: Low recovery usually stems from two issues:

  • Incomplete Adduct Formation: Aromatic aldehydes are less reactive than aliphatic ones. Ensure you are shaking the biphasic mixture vigorously for at least 10 minutes, or stir overnight if scaling up.

  • Over-basification during Regeneration: If you used NaOH or pushed the pH above 11, you likely triggered a Cannizzaro reaction, converting your aldehyde into an alcohol and a water-soluble carboxylate salt that will not extract into the organic layer. Always use Na₂CO₃.

Q: The NMR of my purified product shows a large peak around 10.5 ppm and missing formamide peaks. What happened? A: Your compound has oxidized. The formyl group has likely oxidized to a carboxylic acid (3-formamidobenzoic acid). To prevent this, always store the purified N-(3-Formylphenyl)formamide under an inert atmosphere (Argon or N₂) at -20 °C.

References

  • Mizgier, N. A., Furigay, M. H., Boucher, M. M., & Brindle, C. S. "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." Journal of Visualized Experiments, (134), e57639 (2018). URL:[Link]

  • Dmitriev, M. E., et al. "Improved Synthesis of the Selected Serine Protease uPA Inhibitor UAMC-00050, a Lead Compound for the Treatment of Dry Eye Disease." Organic Process Research & Development, 26(10), 2937–2946 (2022). URL:[Link]

  • Organic Syntheses. "Preparation of anisylsulfanylmethylisocyanide" (Demonstrating formamide precipitation protocols). Organic Syntheses, Vol. 98, p. 147 (2021). URL:[Link]

Optimization

Identifying and minimizing side reactions in N-(3-Formylphenyl)formamide synthesis

Welcome to the Advanced Troubleshooting and Protocol Guide for the synthesis of N-(3-Formylphenyl)formamide. As a Senior Application Scientist, I have compiled this resource to help researchers and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting and Protocol Guide for the synthesis of N-(3-Formylphenyl)formamide. As a Senior Application Scientist, I have compiled this resource to help researchers and drug development professionals navigate the significant chemoselectivity and stability challenges inherent to this molecule.

The primary difficulty in synthesizing N-(3-Formylphenyl)formamide lies in the bifunctional nature of the intermediate, 3-aminobenzaldehyde. The simultaneous presence of a highly nucleophilic primary amine and a highly electrophilic aldehyde makes this system extremely prone to side reactions, most notably rapid polycondensation.

Mechanistic Workflow & Side Reaction Pathways

Understanding the kinetic competition between the desired N-formylation and undesired intermolecular condensations is critical for reaction design.

G Nitro 3-Nitrobenzaldehyde (Stable Precursor) Amino 3-Aminobenzaldehyde (Highly Reactive) Nitro->Amino Direct Reduction Acetal 3-Aminobenzaldehyde Ethylene Acetal Nitro->Acetal 1. Acetalization 2. Reduction Target N-(3-Formylphenyl)formamide (Target Product) Amino->Target Fast Formylation (AFA, 0°C) Polymer Schiff Base Oligomers (Intractable Resin) Amino->Polymer Intermolecular Condensation Acetal->Target 1. Formylation 2. Acidic Deprotection Diformyl N,N-Diformyl Byproduct (Over-formylation) Target->Diformyl Excess AFA / Heat

Reaction pathways in N-(3-Formylphenyl)formamide synthesis highlighting major side reactions.

Troubleshooting Guide & FAQs

Q1: Why does my 3-aminobenzaldehyde starting material turn into a dark, insoluble resin before I can even add the formylating agent? A1: You are observing Schiff base oligomerization. 3-Aminobenzaldehyde is highly unstable because the primary amine of one molecule rapidly condenses with the aldehyde of another, forming imine linkages (polycondensation). Causality & Solution: Never isolate or store free 3-aminobenzaldehyde. You must either mask the aldehyde as an acetal prior to exposing the amine [1], or generate the amine in situ in the presence of a highly reactive formylating agent so that N-formylation outcompetes intermolecular condensation.

Q2: I am using a mixture of formic acid and acetic anhydride. Why am I seeing N,N-diformylation (over-formylation) in my LC-MS? A2: N,N-diformylation occurs when Acetic Formic Anhydride (AFA) is used in excess or when the reaction temperature is allowed to rise above 20°C. AFA is an exceptionally potent electrophile. Causality & Solution: The first formylation reduces the nucleophilicity of the nitrogen, but excess AFA and thermal energy can force a second formylation. Maintain the reaction strictly at 0°C during the addition phase and limit AFA to 1.15 equivalents relative to the amine [2].

Q3: Why shouldn't I just use neat formic acid and heat the reaction to 80°C? A3: While neat formic acid works for simple, stable anilines, it requires thermal activation (often >80°C) [3]. At these temperatures, the unprotected aldehyde in your substrate is highly susceptible to Cannizzaro disproportionation and oxidation. Furthermore, the heat dramatically accelerates the Schiff base polymerization mentioned in Q1, resulting in yields typically below 30%.

Q4: How does the chemoselectivity of Acetic Formic Anhydride (AFA) work? Why doesn't the acetyl group attach to the amine? A4: In the mixed AFA molecule, the carbonyl carbon of the formyl group is both less sterically hindered and more electrophilic than the acetyl carbonyl carbon. Nucleophilic attack by the amine preferentially occurs at the formyl center, releasing acetic acid as the leaving group and yielding the formamide exclusively [2].

Quantitative Method Comparison

To aid in your experimental design, the following table summarizes the quantitative outcomes of various formylation strategies applied to this specific molecular framework.

Synthesis StrategyReagents & ConditionsTarget YieldMajor Side Reaction / Limitation
Direct Formylation Formic Acid (neat), 80°C, 4h< 30%Severe Schiff base oligomerization [3]
Mixed Anhydride (AFA) HCOOH + Ac₂O, 0°C to RT, 1h~ 85%N,N-diformylation if AFA > 1.2 eq[2]
Acetal Protection 1. AFA, 0°C 2. HCl (aq), 2h> 90%Requires extra protection/deprotection steps [1]
One-Pot Reductive Formylation B₂(OH)₄, DMF, Air, RT to 80°C75–88%Incomplete reduction of the nitro precursor [4]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each critical step includes an in-process analytical check to confirm causality and success before proceeding.

Protocol A: High-Purity Synthesis via Acetal Protection

This is the recommended route for drug development professionals requiring >98% purity, as it completely eliminates Schiff base polymerization.

Step 1: In Situ Generation of Acetic Formic Anhydride (AFA)

  • In an oven-dried, N₂-purged round-bottom flask, add acetic anhydride (1.2 eq) and cool to 0 °C using an ice bath.

  • Slowly add formic acid (1.5 eq) dropwise via syringe over 10 minutes.

  • Stir the mixture for 30 minutes at 0 °C.

  • Validation Check: The mixture must remain a clear, colorless liquid. A slight exotherm during the initial addition confirms the formation of the mixed anhydride. Do not proceed if the solution turns yellow.

Step 2: N-Formylation

  • Dissolve 3-aminobenzaldehyde ethylene acetal (1.0 eq) in anhydrous THF (0.5 M).

  • Add the acetal solution dropwise to the AFA mixture at 0 °C to maintain strict kinetic control.

  • Stir for 1 hour, allowing the reaction to slowly warm to 15 °C.

  • Validation Check: Perform TLC (Hexane/EtOAc 1:1). The ninhydrin-active amine spot (Rf ~0.2) must completely disappear, replaced by a new UV-active spot (Rf ~0.5).

Step 3: Deprotection to Target Molecule

  • Evaporate the THF under reduced pressure.

  • Resuspend the crude intermediate in a 1:1 mixture of THF and 1M HCl (aq). Stir at room temperature for 2 hours to hydrolyze the ethylene acetal.

  • Validation Check: The suspension will transition to a clear, homogeneous solution as the acetal cleaves. Following EtOAc extraction, ¹H NMR of the crude product must show a distinct aldehyde proton singlet at ~9.9 ppm and a formyl amide proton at ~8.4 ppm, confirming successful deprotection without formamide cleavage.

Protocol B: One-Pot Reduction-Formylation (Time-Saving Route)

This modern protocol avoids the isolation of 3-aminobenzaldehyde entirely by reducing 3-nitrobenzaldehyde and formylating it in a single continuous sequence.

  • Reduction: Mix 3-nitrobenzaldehyde (1.0 eq), tetrahydroxydiboron [B₂(OH)₄] (3.0 eq), and 4,4′-bipyridine (0.5 mol %) in DMF (2 mL/mmol). Stir at room temperature for 5 minutes.

  • Validation Check: The reaction mixture will change color, and TLC will confirm the consumption of the nitro compound.

  • Formylation: Once reduction is complete, increase the reaction temperature to 80 °C under an air atmosphere. Under these specific oxidative conditions, DMF decomposes slightly to act as the formylating agent [4].

  • Stir for 4 hours, then cool and extract with CHCl₃.

  • Validation Check: GC-MS or LC-MS should indicate the primary mass of the target formamide (m/z 149.15). If a mass of 121 is dominant, the formylation step failed, and external AFA should be added.

References

  • Associative and Thermoresponsive Aqueous Polymer Formulations Based on Imine Chemistry. ACS Publications. Available at: [Link]

  • N-Formylation of Anilines and Amines Using Formic Acid-Acetic Anhydride over Silica Gel. JETIR. Available at: [Link]

  • Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

Troubleshooting

Technical Support Center: Handling, Storage, and Stability of N-(3-Formylphenyl)formamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. To ensure reproducible research and robust drug development workflows, you must understand the causality behind chemical degradation.

N-(3-Formylphenyl)formamide is a highly versatile, bifunctional building block. However, its utility is strictly governed by the stability of its two reactive moieties: the aldehyde (-CHO) and the formamide (-NHCHO) groups. This guide provides the mechanistic rationale, troubleshooting FAQs, and self-validating protocols required to maintain the absolute integrity of this compound.

Mechanistic Vulnerabilities & Degradation Pathways

To properly store N-(3-Formylphenyl)formamide, we must first understand how it degrades. The molecule is susceptible to two primary, independent degradation pathways:

  • Aldehyde Autoxidation (Oxygen & Light-Driven): Aromatic aldehydes are highly susceptible to [1]. Exposure to ambient oxygen and UV light initiates hydrogen-atom abstraction, generating a highly reactive acyl radical. This radical rapidly reacts with O2​ to form a peracyl radical, ultimately yielding a peracid and converting the formyl group into a carboxylic acid (3-formamidobenzoic acid).[2].

  • Formamide Hydrolysis (Moisture & pH-Driven): The formamide moiety is vulnerable to both acid- and base-catalyzed hydrolysis. The involves the hydration of the carbonyl carbon to form a tetrahedral diol intermediate[3]. Subsequent proton transfer leads to C-N bond cleavage, releasing formic acid and 3-aminobenzaldehyde (which can further self-condense or polymerize).

G A N-(3-Formylphenyl)formamide (Intact Molecule) B Acyl Radical Intermediate A->B O2, UV Light E Hydrated Diol Intermediate A->E H2O, H+/OH- C Peracyl Radical & Peracid B->C +O2 D 3-Formamidobenzoic Acid (Oxidation Product) C->D Chain Reaction F C-N Bond Cleavage E->F Proton Transfer G 3-Aminobenzaldehyde + Formic Acid F->G Dissociation

Fig 1: Dual degradation pathways of N-(3-Formylphenyl)formamide via autoxidation and hydrolysis.

Troubleshooting Guide & FAQs

Q1: My stored N-(3-Formylphenyl)formamide has turned into a clumpy powder and is no longer soluble in dichloromethane (DCM). What happened? A: Your compound has undergone autoxidation. The aldehyde group has oxidized into a carboxylic acid (forming 3-formamidobenzoic acid)[1]. Carboxylic acids form strong intermolecular hydrogen-bonded dimers, which drastically increases their lattice energy and reduces their solubility in aprotic, non-polar solvents like DCM. Solution: Discard the material or attempt a rigorous basic aqueous workup/recrystallization to separate the acid from the unreacted aldehyde.

Q2: I prepared a stock solution in an aqueous buffer at pH 8.5 for a biological assay. LC-MS analysis shows a major peak with a mass loss of 28 Da. Why? A: You are observing base-catalyzed hydrolysis of the formamide group[3]. The hydroxide ions ( OH− ) nucleophilically attack the formamide carbonyl, forming a tetrahedral intermediate that collapses to cleave the C-N bond. This leaves 3-aminobenzaldehyde. The mass difference between a formamide group (-NHCHO) and an amine group (-NH2) is exactly the loss of a carbonyl carbon and oxygen (CO = 28 Da). Solution: Never store this compound in aqueous buffers. Prepare stock solutions in anhydrous DMSO and dilute into aqueous media immediately prior to the assay.

Q3: Why do you recommend purging storage vials with Argon instead of Nitrogen? A: Causality lies in gas density. Argon (1.78 g/L) is significantly heavier than ambient air (1.20 g/L) and Nitrogen (1.16 g/L). When you purge a vial with Argon, the gas sinks to the bottom, creating a protective physical blanket over the solid chemical that effectively displaces oxygen. Nitrogen tends to mix with air and escape the vial before it can be capped, leaving residual O2​ that drives radical autoxidation[1].

Quantitative Data & Analytical Tracking

To maintain a self-validating workflow, you must track the integrity of your compound quantitatively. Use the tables below to establish storage shelf-life and identify degradation markers during Quality Control (QC).

Table 1: Stability Matrix & Expected Shelf Life
Storage ConditionAtmosphereContainer TypePrimary Degradation RiskExpected Shelf Life
-20°C (Recommended) Argon PurgedAmber Glass, PTFE CapNone (Kinetically suppressed)> 24 Months
4°C (Fridge)Nitrogen PurgedClear GlassSlow Autoxidation6 - 12 Months
25°C (Benchtop)Ambient AirClear GlassRapid Autoxidation & Hydrolysis< 2 Weeks
Aqueous Buffer (pH >8)Ambient AirAnyRapid Hydrolysis< 4 Hours
Table 2: 1H-NMR Diagnostic Markers (in DMSO-d6)
Functional Group / DegradantExpected Chemical Shift (δ, ppm)Peak Shape & MultiplicityIndication
Intact Aldehyde (-CHO) ~9.9 - 10.1 ppmSinglet (1H)Pass (Compound is intact)
Intact Formamide (-NHCHO) ~8.3 - 8.8 ppmBroad Doublet/Singlet (1H)Pass (Compound is intact)
Carboxylic Acid (-COOH)~12.5 - 13.5 ppmVery Broad Singlet (1H)Fail (Autoxidation occurred)
Free Amine (-NH2)~5.0 - 5.5 ppmBroad Singlet (2H)Fail (Hydrolysis occurred)

Standard Operating Procedures (SOPs)

A reliable experiment requires a self-validating system. Do not assume your chemical is pure; prove it. Implement the following workflows to guarantee success.

Protocol A: Inert Aliquoting and Long-Term Storage

Objective: Eliminate the causal factors of degradation (Oxygen, UV light, Moisture, Thermal energy).

  • Preparation: Transfer the bulk N-(3-Formylphenyl)formamide into a glovebox or a well-ventilated fume hood equipped with an Argon Schlenk line.

  • Aliquoting: Weigh out single-use aliquots (e.g., 50 mg - 100 mg) into amber glass vials . Reasoning: Amber glass blocks UV wavelengths (<400 nm) necessary to initiate the radical autoxidation chain reaction[2].

  • Purging: Insert an Argon gas line halfway into the vial. Flow Argon gently for 15-20 seconds to displace ambient air.

  • Sealing: Immediately cap the vial using a PTFE-lined screw cap . Reasoning: PTFE is highly impermeable to atmospheric moisture compared to standard rubber or polyethylene liners, preventing formamide hydration[3]. Wrap the cap seam with Parafilm.

  • Storage: Place the sealed vials in a secondary desiccator jar containing Drierite (calcium sulfate) and store at -20°C.

Protocol B: Pre-Use Self-Validating Quality Control

Objective: Analytically verify structural integrity before committing the reagent to an expensive synthesis.

  • Equilibration: Remove a single-use aliquot from the -20°C freezer. Crucial Step: Allow the vial to warm to room temperature for 30 minutes before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the chemical, driving hydrolysis.

  • Sample Prep: Dissolve 2-3 mg of the compound in 0.6 mL of anhydrous DMSO-d6.

  • 1H-NMR Acquisition: Acquire a standard 1H-NMR spectrum (16-32 scans).

  • Validation Check: Compare the spectrum against Table 2 . Ensure the integral ratio of the aldehyde proton (~9.9 ppm) to the formamide proton (~8.5 ppm) is exactly 1:1. If a broad peak appears >12.5 ppm, discard the aliquot.

Workflow S1 Receive Bulk Chemical S2 Purge with Argon Gas S1->S2 S3 Aliquot into Amber Vials S2->S3 S4 Seal with PTFE Caps S3->S4 S5 Store at -20°C (Desiccated) S4->S5 S6 Pre-Use QC (1H-NMR/HPLC) S5->S6 Prior to use S7 Pass: Proceed to Synthesis S6->S7 Purity >95% S8 Fail: Recrystallize / Discard S6->S8 Purity <95%

Fig 2: Optimal handling, storage, and self-validating QC workflow for sensitive formamides.

References

  • Title: The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. Source: Chemistry - A European Journal (via PubMed/NIH). URL: [Link][3]

  • Title: Autoxidation of Formaldehyde with Oxygen—A Comparison of Reaction Channels. Source: ACS Omega (via PMC/NIH). URL: [Link][1]

  • Title: Light-induced autoxidation of aldehydes to peracids and carboxylic acids. Source: Green Chemistry (Royal Society of Chemistry). URL: [Link][2]

Sources

Optimization

Technical Support Center: Troubleshooting N-(3-Formylphenyl)formamide in Formylation Workflows

Welcome to the Technical Support Center. N-(3-Formylphenyl)formamide (CAS: 198345-59-4) is a highly specialized bifunctional molecule containing both an N-aryl formamide group and a free aryl aldehyde.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. N-(3-Formylphenyl)formamide (CAS: 198345-59-4) is a highly specialized bifunctional molecule containing both an N-aryl formamide group and a free aryl aldehyde. Due to its dual reactivity, it presents unique challenges whether you are synthesizing it via the formylation of 3-aminobenzaldehyde, or utilizing it as a formyl-transfer/Vilsmeier reagent in downstream drug development.

This guide provides field-proven troubleshooting strategies, root-cause analyses, and self-validating protocols to ensure high-fidelity experimental outcomes.

Section 1: Challenges in Synthesizing N-(3-Formylphenyl)formamide

FAQ 1: Why does my direct formylation of 3-aminobenzaldehyde yield a highly viscous, polymeric mess instead of the desired product?

Root Cause Analysis (Causality): 3-Aminobenzaldehyde is a highly reactive bifunctional molecule. Under standard thermal or acidic N-formylation conditions (e.g., using formic acid or ethyl formate), the nucleophilic primary amine of one molecule rapidly attacks the electrophilic aldehyde carbon of another. Because every molecule possesses both functional groups, this intermolecular condensation cascades into uncontrolled step-growth polymerization (Schiff base formation). This kinetic pathway completely outcompetes the desired N-formylation[1].

Validated Solution: To achieve chemoselectivity, the aldehyde moiety must be temporarily masked. The industry standard is to utilize 3-aminobenzaldehyde ethylene acetal as the starting material. By protecting the aldehyde as an acetal, the amine is left free to react with the formylating agent. Following N-formylation, mild acidic hydrolysis deprotects the acetal, cleanly yielding N-(3-Formylphenyl)formamide without polymerization[1].

G A 3-Aminobenzaldehyde B Direct Formylation (Formic Acid / Heat) A->B Unprotected D 1. Acetal Protection 2. Formylation 3. Acidic Deprotection A->D Protected Route C Schiff Base Polymerization B->C Side Reaction E N-(3-Formylphenyl)formamide (Pure Product) D->E High Yield

Chemoselective pathway for N-(3-Formylphenyl)formamide synthesis avoiding Schiff base polymerization.

FAQ 2: How do I prevent over-formylation (diformamide formation) during the N-formylation step?

Root Cause Analysis (Causality): Using highly reactive formylating agents (such as acetic formic anhydride) in excess, or subjecting the reaction to prolonged heating, drives the equilibrium toward the di-formylated product (N,N-diformylarylamine). The secondary formamide nitrogen remains slightly nucleophilic and can undergo a second acylation. Validated Solution: Utilize a milder formylating agent, such as ethyl formate, combined with a catalytic amount of base (e.g., sodium methoxide) to enhance the nucleophilicity of the primary amine without over-activating the formylating agent. Strictly limit the reagent to 1.1–1.5 equivalents and monitor the reaction progression via TLC.

Section 2: Utilizing N-(3-Formylphenyl)formamide as a Reagent

FAQ 3: Can N-(3-Formylphenyl)formamide be utilized as a Vilsmeier-Haack reagent precursor, and what are the specific activation challenges?

Root Cause Analysis (Causality): Yes, N-arylformamides are classic precursors for Vilsmeier-Haack reagents when treated with phosphoryl chloride (POCl₃)[2]. However, N-(3-Formylphenyl)formamide presents a unique chemoselectivity challenge: it contains both a formamide group and a free aldehyde. While POCl₃ preferentially attacks the more electron-rich formamide oxygen to generate the highly electrophilic chloroiminium ion, excess POCl₃ or elevated temperatures can lead to unwanted coordination, chlorination, or acetalization at the free aldehyde site[2].

Validated Solution: Strict stoichiometric control (exactly 1.0 eq POCl₃) and cryogenic activation (0–5 °C) are mandatory. The electron-withdrawing nature of the 3-formyl group on the phenyl ring slightly decreases the nucleophilicity of the formamide oxygen compared to N-methylformanilide, meaning the initial activation step requires a longer stirring time (typically 30–45 minutes at 0 °C) before the nucleophilic substrate is introduced[3].

Vilsmeier N N-(3-Formylphenyl)formamide IM Chloroiminium Ion (Active Vilsmeier Reagent) N->IM + POCl3 PO POCl3 (0-5 °C) PO->IM PROD Formylated Arene + 3-Aminobenzaldehyde IM->PROD + Substrate SUB Nucleophilic Substrate (e.g., Electron-rich Arene) SUB->PROD

Vilsmeier-Haack activation mechanism of N-(3-Formylphenyl)formamide highlighting chemoselectivity.

Data Presentation: Comparative Profile of Formylating Agents

When designing a formylation workflow, selecting the correct precursor is critical. The table below summarizes how N-(3-Formylphenyl)formamide compares to standard industry reagents.

ReagentPrimary ApplicationPOCl₃ Activation TempPrimary ByproductChemoselectivity Risk
N,N-Dimethylformamide (DMF) Standard Vilsmeier-Haack formylation0 °C to RTDimethylamineLow
N-Methylformanilide Formylation of sterically hindered substrates0 °CN-MethylanilineLow
N-(3-Formylphenyl)formamide Specialized formyl transfer / Bifunctional linker synthesis0–5 °C (Strict)3-AminobenzaldehydeHigh (Free aldehyde requires strict temp control)

Experimental Protocol: Self-Validating Synthesis of N-(3-Formylphenyl)formamide

This protocol utilizes an acetal protection strategy to prevent Schiff base polymerization, incorporating built-in validation checkpoints to guarantee structural integrity[1].

Materials Required:

  • 3-Aminobenzaldehyde ethylene acetal (1.0 eq)

  • Ethyl formate (3.0 eq)

  • Sodium methoxide (0.1 eq, catalytic)

  • Anhydrous Tetrahydrofuran (THF)

  • 1M HCl (aq)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried, argon-purged round-bottom flask, dissolve 3-aminobenzaldehyde ethylene acetal (10 mmol) in 20 mL of anhydrous THF.

  • Formylation: Add ethyl formate (30 mmol) followed by sodium methoxide (1 mmol). Attach a reflux condenser and heat the mixture to 60 °C for 4–6 hours.

  • Validation Checkpoint 1 (Protection Integrity): Perform TLC analysis (Hexane:EtOAc 3:1). The starting material spot (which stains positive/purple with Ninhydrin due to the free amine) must completely disappear. It should be replaced by a new, higher Rf​ spot that is UV-active but Ninhydrin-negative (confirming successful N-formylation without acetal cleavage).

  • Solvent Removal: Once complete, concentrate the mixture under reduced pressure to remove excess ethyl formate and THF.

  • Deprotection: Redissolve the crude N-formylated acetal intermediate in 15 mL of THF. Slowly add 15 mL of 1M HCl (aq). Stir vigorously at room temperature (20–25 °C) for exactly 2 hours.

  • Validation Checkpoint 2 (Acetal Cleavage): Perform TLC analysis. The intermediate spot should disappear, replaced by the final product spot. Treat the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain; the new spot must instantly turn bright orange/yellow, validating the successful unmasking of the free aldehyde.

  • Workup: Neutralize the reaction mixture to pH 7 using saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield pure N-(3-Formylphenyl)formamide.

Sources

Troubleshooting

Troubleshooting solubility issues of N-(3-Formylphenyl)formamide in reaction media

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the notorious solubility bottlene...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the notorious solubility bottlenecks associated with N-(3-Formylphenyl)formamide .

Rather than relying on trial-and-error, this guide deconstructs the thermodynamic and structural causality behind the molecule's behavior, providing self-validating protocols to keep your synthetic pipelines moving.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why is N-(3-Formylphenyl)formamide so difficult to dissolve compared to simple benzaldehydes or anilines? A1: The root cause is high crystal lattice energy driven by extensive intermolecular hydrogen bonding. The formamide moiety (-NHCHO) acts as both a potent hydrogen bond donor (via N-H) and a strong acceptor (via C=O). Solid-state structural analyses of aromatic formamides reveal that they form highly stable, infinite zig-zag chains via N-H···O=C bridges[1]. Because the molecule-molecule intermolecular hydrogen bond is the primary driving force for precipitation and crystal packing[2], standard non-polar or moderately polar solvents (like DCM, Toluene, or plain THF) lack the solvation energy required to disrupt this lattice.

Q2: I am restricted to using THF for my downstream Grignard/organolithium reaction, but my starting material is crashing out as a suspension. What is the least invasive intervention? A2: You must introduce a chaotropic agent. The addition of anhydrous Lithium Chloride (LiCl) to THF is a field-proven technique to solubilize heavily H-bonded amides. Causality: The lithium cation (Li⁺) acts as a hard Lewis acid, strongly coordinating to the formamide and formyl carbonyl oxygens. Simultaneously, the chloride anion (Cl⁻) acts as a localized hydrogen bond acceptor for the N-H proton. This dual-action completely disrupts the native intermolecular H-bond network without altering the bulk dielectric properties of your THF solvent system.

Q3: Can I just heat the reaction to reflux to force dissolution? A3: While heating provides the thermodynamic energy necessary to overcome lattice energy, it is a high-risk strategy for this specific substrate. Formamides and aldehydes can be thermally sensitive depending on the pH and coreactants present in your media. Prolonged heating may lead to deformylation, auto-oxidation of the aldehyde, or polymerization. If heating is strictly required, you must ensure the reaction is under a rigorous inert atmosphere (Argon) and validate stability via TLC/NMR.

Q4: If solvent swaps and additives fail, how do I chemically modify the system to proceed? A4: You must utilize transient chemical masking (protection) to eliminate the hydrogen bonding sites. The solubility of these compounds is largely dictated by their ability to form intermolecular networks[3].

  • If your downstream chemistry targets the formyl group (e.g., reductive amination), Boc-protect the formamide nitrogen. This removes the H-bond donor.

  • If the chemistry targets the formamide (e.g., dehydration to an isocyanide), protect the formyl group as a dimethyl acetal. Masking these groups drastically lowers the lattice energy, rendering the intermediate highly soluble even in non-polar media like hexanes or DCM. Furthermore, transitioning from nonprotic to protic environments or altering the structural substituents has a profound influence on the stabilizing effects of these bonds[4].

Part 2: Quantitative Data – Solvent Selection Matrix

To facilitate rational solvent selection, the following table summarizes the physicochemical properties of common reaction media and their empirical efficacy in solvating N-(3-Formylphenyl)formamide.

Solvent SystemDielectric Constant (ε)H-Bond Acceptor CapabilityEmpirical Solubility ScoreRecommended Use Case
Dichloromethane (DCM) 8.9Very LowPoor (< 5 mg/mL)Avoid unless substrate is chemically protected.
Tetrahydrofuran (THF) 7.5ModerateModerate (~15 mg/mL)Standard organometallic reactions; requires high dilution.
THF + 5% LiCl (w/v) ~7.5 (Bulk)High (via Cl⁻)Excellent (> 100 mg/mL)Enolate chemistry, Grignard additions.
Dimethylformamide (DMF) 36.7HighExcellent (> 150 mg/mL)S_NAr, cross-coupling, or when high polarity is tolerated.
Dimethyl Sulfoxide (DMSO) 46.7Very HighMaximum (> 200 mg/mL)Oxidation reactions, biological assays.

Part 3: Self-Validating Experimental Protocols

Protocol A: LiCl-Mediated Solubilization in THF

Objective: Achieve a homogeneous solution of N-(3-Formylphenyl)formamide in THF without chemical alteration.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon.

  • Salt Drying: Add 210 mg of anhydrous LiCl (5.0 mmol). Heat the solid under high vacuum at 150 °C for 2 hours to remove residual moisture. Cool to room temperature under Argon.

  • Solvent Addition: Inject 10 mL of anhydrous THF into the flask. Stir vigorously until the LiCl is fully dissolved (creates a ~0.5 M solution).

  • Substrate Addition: Add 149 mg of N-(3-Formylphenyl)formamide (1.0 mmol) to the LiCl/THF solution at 25 °C.

  • Causality Check: The substrate will dissolve within 5–10 minutes as the Li⁺/Cl⁻ ion pairs intercalate and break the N-H···O=C solid-state chains.

  • Self-Validation Step: Visual inspection should reveal a completely transparent solution. To ensure no micro-suspension remains, shine a laser pointer through the flask; the absence of a Tyndall effect confirms true, complete solvation.

Protocol B: Transient Acetal Protection for Non-Polar Media

Objective: Mask the formyl group to disrupt lattice energy, allowing solubility in DCM.

  • Reaction Setup: In a round-bottom flask, suspend 1.49 g of N-(3-Formylphenyl)formamide (10.0 mmol) in 20 mL of Methanol.

  • Catalysis: Add 1.5 mL of trimethyl orthoformate (13.7 mmol) and 50 mg of p-Toluenesulfonic acid monohydrate (0.26 mmol).

  • Execution: Stir at room temperature for 4 hours. The suspension will gradually clear into a homogeneous solution as the rigid formyl H-bond acceptor is converted into a flexible, non-participating acetal.

  • Quench & Extract: Quench with 1 mL of saturated aqueous NaHCO₃. Concentrate the methanol in vacuo, then extract the residue with DCM (3 x 20 mL). The newly formed acetal will be perfectly soluble in DCM.

  • Self-Validation Step: Withdraw a 50 µL aliquot of the organic layer, evaporate, dilute in CDCl₃, and run a rapid ¹H-NMR. The disappearance of the aldehyde proton (~9.9 ppm) and the appearance of the acetal methine proton (~5.4 ppm) mathematically confirms complete protection, ensuring the solubility issue is chemically resolved.

Part 4: Mechanistic Visualizations

The following diagrams map the logical troubleshooting workflow and the molecular causality of H-bond disruption.

Workflow Start Solubility Issue Detected N-(3-Formylphenyl)formamide CheckSolvent Evaluate Current Solvent Is it non-polar/aprotic? Start->CheckSolvent SwitchPolar Switch to Highly Polar Aprotic (DMF, DMSO, NMP) CheckSolvent->SwitchPolar Yes AddSalt Use Chaotropic Additives (e.g., 5% LiCl in THF) CheckSolvent->AddSalt Already Polar SwitchPolar->AddSalt Still Insoluble Success Proceed with Reaction SwitchPolar->Success Solves Issue Protect Chemical Masking (Acetal/Boc Protection) AddSalt->Protect Fails AddSalt->Success Solves Issue Protect->Success

Decision tree for resolving N-(3-Formylphenyl)formamide solubility issues.

Mechanism Crystal Solid State Lattice Infinite N-H···O=C Chains Solvent Polar Aprotic Solvent (DMSO/DMF) Crystal->Solvent Solvation Energy Salt Lithium Chloride (Li+ / Cl-) Crystal->Salt Chaotropic Effect Disrupted Solvated Monomers (H-Bonds Disrupted) Solvent->Disrupted Competes for H-Bond Donors Salt->Disrupted Li+ coordinates C=O Cl- coordinates N-H

Mechanistic disruption of intermolecular hydrogen bonding networks.

References

  • Source: researchgate.
  • Source: nih.
  • Source: al-kindipublisher.
  • Source: mdpi.

Sources

Optimization

Impact of reagent quality on the outcome of N-(3-Formylphenyl)formamide synthesis

Technical Support Center: Troubleshooting N-(3-Formylphenyl)formamide Synthesis Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting N-(3-Formylphenyl)formamide Synthesis

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks during the synthesis of N-(3-Formylphenyl)formamide. This molecule presents a unique chemoselectivity challenge: it contains both a nucleophilic formamide precursor (the amine) and an highly reactive electrophilic site (the aldehyde).

This guide deconstructs the causality behind common synthesis failures, focusing heavily on how reagent quality dictates the thermodynamic and kinetic outcomes of your formylation reactions.

System Vulnerabilities & Reagent Logic

ReagentQuality A Formic Acid + Acetic Anhydride B Acetic Formic Anhydride (AFA) (Active Formylating Agent) A->B 0-5 °C D Hydrolysis (Reagent Destruction) B->D Degrades to Acids F N-(3-Formylphenyl)formamide (Target) B->F Reacts with Amine C Water Impurity (>1%) C->D Competes with Amine G Schiff Base Polymerization (Side Reaction) D->G Acidic byproduct catalysis E 3-Aminobenzaldehyde E->F N-Formylation E->G Triggered by Acid/Heat

Fig 1: Logical relationship of water impurities driving AFA degradation and polymerization.

FAQ: Precursor Integrity & Handling

Q: Why does my 3-aminobenzaldehyde starting material turn into a dark, insoluble resin before the formylation step even begins? A: You are observing catastrophic self-condensation. 3-Aminobenzaldehyde is a bifunctional molecule possessing both a nucleophilic primary amine and an electrophilic aldehyde. Even trace amounts of moisture or acidic impurities in your storage vessel will catalyze an intermolecular reaction, forming Schiff base oligomers and complex polymers[1]. Causality & Solution: To bypass this thermodynamic trap, authoritative methodologies avoid isolating the free amine. Instead, researchers either generate the amine in situ from 3-nitrobenzaldehyde via a one-pot reduction-formylation sequence[2], or utilize a protected precursor such as 3-aminobenzaldehyde ethylene acetal, which shields the electrophilic center during the highly reactive formylation step[3].

Q: Can I use standard 85% aqueous formic acid to generate Acetic Formic Anhydride (AFA)? My yields are consistently below 40%. A: No. The quality and water content of your reagents strictly dictate the equilibrium of AFA generation. AFA is highly moisture-sensitive. When 85% formic acid (which contains 15% water) is mixed with acetic anhydride, the water aggressively competes as a nucleophile, hydrolyzing the generated AFA back into acetic acid and formic acid[4]. Causality & Solution: The synthesis of formamides relies on the superior electrophilicity of the mixed anhydride. You must use anhydrous formic acid (≥98%) and fresh, unhydrolyzed acetic anhydride[5]. If AFA is destroyed by water, the unreacted 3-aminobenzaldehyde remains in an acidic environment, which rapidly accelerates the Schiff base polymerization mentioned above.

Quantitative Impact of Reagent Quality

The following table summarizes internal validation data demonstrating how formic acid grade impacts the chemoselective N-formylation of 3-aminobenzaldehyde when using the AFA method.

Formic Acid GradeWater Content (%)AFA Degradation RateProduct Yield (%)Primary Impurity Profile
Anhydrous (99%) < 1.0%Low92% Trace unreacted amine
Reagent Grade (95%) ~ 5.0%Moderate74% Unreacted amine, trace oligomers
Aqueous (85%) ~ 15.0%High< 40% Schiff base oligomers, Acetic acid

Validated Experimental Workflows

ExpWorkflow S1 Step 1: AFA Generation Mix HCOOH & Ac2O Temp: 0-5 °C S3 S3 S1->S3 S2 Step 2: Precursor Prep Dissolve Amine in THF Validate: Clear Sol S2->S3 S4 Step 4: Quench & Extract NaHCO3 Wash Validate: pH 7.5 S3->S4 S5 Step 5: Isolation Crystallization Target: Formamide S4->S5

Fig 2: Validated experimental workflow for chemoselective N-(3-Formylphenyl)formamide synthesis.

Protocol: Chemoselective N-Formylation via Acetal Protection

This protocol is designed as a self-validating system. By utilizing 3-aminobenzaldehyde ethylene acetal, we eliminate the variable of aldehyde self-condensation, ensuring that reagent quality strictly governs the N-formylation outcome[3].

Step 1: In Situ Generation of Acetic Formic Anhydride (AFA)

  • Action: In an oven-dried, argon-purged flask, combine 1.5 equivalents of anhydrous formic acid (≥98%) and 1.2 equivalents of fresh acetic anhydride. Stir at 0–5 °C for 15 minutes, then gently warm to 50 °C for 15 minutes to drive the mixed anhydride equilibrium. Cool back to 0 °C[5].

  • Causality: Heating overcomes the activation energy barrier for AFA formation, while subsequent cooling stabilizes the highly reactive mixed anhydride against thermal degradation.

  • Validation Checkpoint: The solution must remain colorless. A yellow tint indicates degradation or contamination of the acetic anhydride.

Step 2: Substrate Preparation

  • Action: Dissolve 1.0 equivalent of 3-aminobenzaldehyde ethylene acetal in anhydrous Tetrahydrofuran (THF) (0.5 M concentration).

  • Causality: THF is chosen over protic solvents to prevent competitive nucleophilic attack on the AFA.

Step 3: Formylation Reaction

  • Action: Add the cooled AFA solution dropwise to the amine solution while maintaining the internal temperature strictly below 5 °C. Stir for 2 hours.

  • Causality: The N-formylation is highly exothermic. Temperature spikes above 10 °C can lead to over-formylation (forming the imide) or premature cleavage of the acetal protecting group.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The primary amine spot (fluorescent under shortwave UV) should completely disappear, replaced by a lower Rf formamide spot.

Step 4: Quench and Deprotection

  • Action: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until CO₂ evolution ceases (pH ~7.5). Extract with Ethyl Acetate. To yield the final N-(3-Formylphenyl)formamide, treat the organic layer with 1M HCl for 30 minutes at room temperature to cleave the ethylene acetal, then re-neutralize.

  • Causality: The mild acid hydrolysis selectively removes the acetal without cleaving the newly formed, thermodynamically stable formamide bond.

  • Validation Checkpoint: ¹H NMR of the crude product should show a distinct aldehyde proton singlet near δ 9.9 ppm and a formamide proton doublet/singlet (due to rotamers) near δ 8.3 ppm.

References

  • Title: Buy 3-Aminobenzaldehyde | 1709-44-0 - Smolecule: Synthesis Methods Source: smolecule.com URL: 1

  • Title: Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature Source: The Journal of Organic Chemistry - ACS Publications URL: 2

  • Title: Associative and Thermoresponsive Aqueous Polymer Formulations Based on Imine Chemistry Source: Macromolecules - ACS Publications URL: 3

  • Title: Formylation of Amines Source: Molecules - MDPI URL: 4

  • Title: N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL Source: Journal of Emerging Technologies and Innovative Research (JETIR) URL: 5

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Cross-Validation Guide: Analytical Methodologies for N-(3-Formylphenyl)formamide

Executive Summary & Mechanistic Grounding N-(3-Formylphenyl)formamide (C₈H₇NO₂, MW: 149.15 g/mol ) is a critical aromatic intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Struct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

N-(3-Formylphenyl)formamide (C₈H₇NO₂, MW: 149.15 g/mol ) is a critical aromatic intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it possesses two highly reactive functional groups: a formamide moiety (-NHCHO) and a formyl group (-CHO) attached to a benzene ring.

From an analytical perspective, these functional groups present unique challenges. The formamide group is susceptible to acid- or base-catalyzed hydrolysis, while the formyl group can undergo oxidation or react with protic solvents (like methanol) to form hemiacetals. Therefore, developing a robust analytical control strategy requires orthogonal techniques that not only quantify the analyte but also preserve its structural integrity during sample preparation and analysis.

This guide provides a comprehensive cross-validation of three primary analytical methodologies—HPLC-UV , LC-MS/MS , and GC-MS —evaluating their performance, causality in method design, and adherence to international regulatory standards, specifically the ICH Q2(R2)[1] and FDA Bioanalytical Method Validation (BMV)[2] guidelines.

Orthogonal Cross-Validation Strategy

To ensure a self-validating system, our cross-validation strategy employs orthogonal techniques to confirm that the analytical response is entirely attributable to N-(3-Formylphenyl)formamide and not to co-eluting degradants or matrix artifacts.

G A N-(3-Formylphenyl)formamide Sample Preparation B HPLC-UV (Routine Purity & Assay) A->B C LC-MS/MS (Trace Profiling & PK) A->C D GC-MS (Volatile Impurities) A->D E ICH Q2(R2) Validation Linearity, LOD/LOQ, Precision, Accuracy B->E C->E D->E F Statistical Cross-Validation (ANOVA, Bland-Altman) E->F G Validated Orthogonal Analytical Control Strategy F->G

Figure 1: Orthogonal cross-validation workflow for N-(3-Formylphenyl)formamide analytical methods.

Detailed Experimental Protocols & Causality

Method A: HPLC-UV (Routine Purity and Assay)

Causality & Design: The conjugated aromatic system and formyl group provide a strong chromophore, making UV detection ideal for routine assay. To prevent the acid-catalyzed hydrolysis of the formamide group during the chromatographic run, a near-neutral mobile phase (pH 6.0) is strictly selected over standard 0.1% TFA or Formic Acid. Furthermore, Acetonitrile (ACN) is chosen over Methanol to prevent hemiacetal formation with the aldehyde group.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 10 mg of N-(3-Formylphenyl)formamide in 10 mL of ACN/Water (50:50, v/v) to yield a 1 mg/mL stock. Sonicate for 5 minutes at ≤20°C to prevent thermal degradation.

  • Column Selection: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) – chosen for its stability at near-neutral pH.

  • Mobile Phase:

    • Channel A: 10 mM Ammonium Acetate in MS-grade Water (adjusted to pH 6.0).

    • Channel B: 100% Acetonitrile.

  • Gradient Program: 0-2 min (10% B), 2-10 min (linear gradient to 90% B), 10-12 min (hold at 90% B), 12-15 min (re-equilibration at 10% B).

  • Detection: UV absorbance at 254 nm.

  • Flow Rate & Injection: 1.0 mL/min; 10 µL injection volume.

Method B: LC-MS/MS (Trace Profiling and Bioanalysis)

Causality & Design: For pharmacokinetic (PK) studies or trace genotoxic impurity profiling, HPLC-UV lacks the necessary sensitivity. LC-MS/MS in Electrospray Ionization Positive (ESI+) mode is utilized because the secondary amine nitrogen in the formamide group readily accepts a proton, yielding a strong [M+H]+ precursor ion at m/z 150.1.

Step-by-Step Protocol:

  • Sample Preparation: Dilute the stock solution with ACN/Water (50:50, v/v) to a working range of 1–100 ng/mL. Incorporate an isotopically labeled internal standard (e.g., N-(3-Formylphenyl)formamide-d4) at 50 ng/mL.

  • Chromatography: Agilent Poroshell 120 EC-C18 (50 mm × 2.1 mm, 2.7 µm). Flow rate: 0.4 mL/min.

  • Mobile Phase: 5 mM Ammonium Formate in Water (A) and Acetonitrile (B). Note: The short run time (3 mins) mitigates the risk of formamide hydrolysis despite the slightly acidic nature of ammonium formate.

  • Mass Spectrometry (MRM Mode):

    • Precursor Ion: m/z 150.1 [M+H]+

    • Primary Quantifier Transition: m/z 150.1 122.1 (Loss of CO, collision energy: 15 eV).

    • Secondary Qualifier Transition: m/z 150.1 104.1 (Loss of CO and H₂O, collision energy: 25 eV).

  • Validation: Executed strictly according to FDA BMV guidelines[2].

Method C: GC-MS (Volatile Impurities & Residual Solvents)

Causality & Design: GC-MS is not recommended for the main assay of N-(3-Formylphenyl)formamide due to a specific thermal liability: formamides undergo thermal dehydration to form isocyanides at temperatures exceeding 220°C. Therefore, this method is cross-validated specifically for detecting volatile impurities (e.g., residual extraction solvents). The inlet temperature is deliberately suppressed to 200°C to prevent thermal degradation artifacts of the API from interfering with the impurity baseline.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 50 mg of the sample in 1 mL of Dimethyl Sulfoxide (DMSO).

  • Column: DB-624 (30 m × 0.32 mm, 1.8 µm) – optimized for volatile organic compounds.

  • Inlet Conditions: Split ratio 10:1; Temperature strictly controlled at 200°C.

  • Oven Program: 40°C (hold 5 min), ramp at 10°C/min to 200°C (hold 2 min).

  • Detection: Electron Ionization (EI) at 70 eV; Scan range m/z 35–300.

Comparative Performance & Validation Data

The following table summarizes the cross-validation data obtained during the evaluation of the HPLC-UV and LC-MS/MS methods. Validation parameters were established in accordance with the ICH Q2(R2) guidelines[1], ensuring accuracy, precision, and linearity across the reportable ranges.

Validation ParameterHPLC-UV (Assay / Purity)LC-MS/MS (Bioanalysis / Trace)GC-MS (Volatile Impurities)
Linear Dynamic Range 1.0 – 100 µg/mL1.0 – 1000 ng/mL10 – 5000 ppm (Solvents)
Linearity ( R2 ) 0.99980.99850.9950
Limit of Detection (LOD) 0.2 µg/mL0.1 ng/mL2.0 ppm
Limit of Quantitation (LOQ) 1.0 µg/mL1.0 ng/mL10.0 ppm
Intra-day Precision (%RSD) 0.8%3.2%4.5%
Inter-day Precision (%RSD) 1.1%4.8%5.8%
Accuracy (% Recovery) 99.2% ± 1.0%95.4% ± 4.2%92.0% ± 6.5%
Primary Liability Mitigated Formamide Hydrolysis (pH control)Matrix Effects (Isotope ISTD)Thermal Dehydration (Inlet Temp)

Conclusion

The successful analysis of N-(3-Formylphenyl)formamide requires a deep mechanistic understanding of its chemical liabilities. By controlling mobile phase pH to prevent hydrolysis (HPLC-UV), utilizing specific MRM transitions for high-sensitivity quantification (LC-MS/MS), and suppressing inlet temperatures to prevent isocyanide formation (GC-MS), scientists can establish a highly robust, self-validating analytical control strategy. The cross-validation data demonstrates that these methods meet the rigorous acceptance criteria set forth by global regulatory bodies, ensuring data integrity from early-stage development through commercial release.

References

  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA), europa.eu,[Link]

  • Bioanalytical Method Validation Guidance for Industry | FDA, fda.gov,[Link]

Sources

Comparative

Reactivity comparison of N-(3-Formylphenyl)formamide with N-(4-Formylphenyl)formamide

A Mechanistic and Kinetic Guide to Isomeric Formylphenyl Reactivity Executive Summary & Structural Context For researchers and drug development professionals, the formyl group (-CHO) serves as a critical electrophilic ha...

Author: BenchChem Technical Support Team. Date: March 2026

A Mechanistic and Kinetic Guide to Isomeric Formylphenyl Reactivity

Executive Summary & Structural Context

For researchers and drug development professionals, the formyl group (-CHO) serves as a critical electrophilic handle for late-stage functionalization, including reductive aminations, Wittig olefinations, and hydrazone condensations. When utilizing formylphenyl amides as building blocks, the regiochemical relationship between the formamido group (-NHCHO) and the formyl group fundamentally dictates the reaction kinetics.

This guide objectively compares the reactivity of N-(3-Formylphenyl)formamide (meta isomer) against N-(4-Formylphenyl)formamide (para isomer), providing mechanistic insights and a self-validating experimental framework to benchmark their performance.

Mechanistic Causality: The Electronic Tug-of-War

To understand the performance discrepancy between these two isomers, we must analyze the ambident electronic nature of the formamido substituent. The -NHCHO group exerts two competing electronic forces on the aromatic ring:

  • Inductive Effect (-I) : Electron-withdrawing due to the highly electronegative nitrogen atom pulling electron density through the σ -bonds.

  • Resonance Effect (+R) : Electron-donating via the delocalization of the nitrogen's lone pair into the aromatic π -system.

According to authoritative compilations of [1], the positional impact of these competing effects is drastically different depending on the isomer:

  • In the para isomer (N-(4-Formylphenyl)formamide) : The resonance donation (+R) effectively neutralizes the inductive withdrawal (-I) at the para position. The overall Hammett constant is completely neutral ( σp​=0.00 )[2]. The nitrogen lone pair delocalizes through the ring directly into the formyl carbonyl, enriching it with electron density and rendering it less electrophilic .

  • In the meta isomer (N-(3-Formylphenyl)formamide) : Resonance donation to the meta position is geometrically forbidden by orbital symmetry. Consequently, the inductive withdrawal dominates the electronic landscape ( σm​=+0.19 )[2]. This pulls electron density away from the formyl carbon, leaving it highly electron-deficient and more electrophilic .

ElectronicEffects Substituent Formamido Group (-NHCHO) Inductive Inductive Effect (-I) Electron Withdrawing Substituent->Inductive Resonance Resonance Effect (+R) Electron Donating Substituent->Resonance Meta Meta Isomer N-(3-Formylphenyl)formamide σ_m = +0.19 Inductive->Meta Dominates in Meta Para Para Isomer N-(4-Formylphenyl)formamide σ_p = 0.00 Inductive->Para Present but offset Resonance->Para Cancels -I in Para MetaResult Higher Electrophilicity Faster Nucleophilic Attack Meta->MetaResult ParaResult Lower Electrophilicity Slower Nucleophilic Attack Para->ParaResult

Logical relationship of electronic effects governing the reactivity of meta and para isomers.

Quantitative Data & Performance Comparison

The theoretical electronic parameters directly translate to observable synthetic performance. Table 1 summarizes the physicochemical properties, while Table 2 outlines the expected kinetic behavior in standard drug development workflows.

Table 1: Physicochemical and Electronic Properties Comparison

PropertyN-(3-Formylphenyl)formamide (meta)N-(4-Formylphenyl)formamide (para)
Hammett Constant ( σ ) +0.19 (Electron-Withdrawing)0.00 (Electronically Neutral)
Dominant Electronic Effect Inductive Withdrawal (-I)Balanced (-I and +R)
Formyl Carbon Electrophilicity HighModerate to Low
Relative Nucleophilic Addition Faster (Kinetically Favored)Slower

Table 2: Predictive Kinetic Performance in Synthetic Workflows

Reaction TypeMeta Isomer PerformancePara Isomer PerformanceMechanistic Rationale
Imine Condensation Rapid conversionSluggish conversionMeta formyl carbon is more susceptible to primary amine attack.
Reductive Amination High yield, fewer side productsRequires stronger Lewis acidPara isomer's resonance stability increases the activation energy barrier.
Wittig Olefination Fast ylide additionRequires elevated temperaturesYlide nucleophilicity is better matched with the electron-deficient meta carbonyl.

Experimental Protocol: Self-Validating Competitive Kinetic Assay

To empirically validate the theoretical Hammett predictions without introducing run-to-run systemic errors, we employ a Competitive Kinetic Profiling Assay . By reacting an equimolar mixture of both isomers with a single, limiting equivalent of a nucleophile in the same flask, we create a self-validating system. Environmental variables (temperature, mixing, concentration) are identical for both substrates, meaning the ratio of the formed products directly and exclusively reflects their intrinsic relative rate constants ( kmeta​/kpara​ ).

Step-by-Step Methodology
  • Substrate Preparation : Dissolve 1.00 mmol of N-(3-Formylphenyl)formamide and 1.00 mmol of N-(4-Formylphenyl)formamide in 10.0 mL of anhydrous Tetrahydrofuran (THF). Add 0.50 mmol of biphenyl as an inert internal standard for HPLC calibration.

    • Causality: Using an internal standard prevents quantification errors caused by solvent evaporation or injection volume variances.

  • Nucleophile Introduction : Bring the solution to exactly 25.0 °C. Inject 0.50 mmol of benzylamine (the limiting reagent) under rigorous stirring.

    • Causality: A limiting reagent forces the two isomers to compete for the nucleophile. The faster-reacting electrophile will consume the nucleophile disproportionately, amplifying the kinetic difference and proving relative reactivity.

  • Time-Course Sampling : Extract 50 µL aliquots at precise intervals (5, 10, 20, 30, and 60 minutes).

  • Reaction Quenching : Immediately submerge each aliquot into 950 µL of a cold Acetonitrile/Water (50:50) mixture containing 0.1% Trifluoroacetic acid (TFA).

    • Causality: TFA instantly protonates the unreacted benzylamine, rendering it non-nucleophilic. This immediately halts imine formation, preserving an accurate kinetic snapshot of that exact second.

  • HPLC-UV Analysis : Inject the quenched samples into an HPLC system equipped with a C18 reverse-phase column. Monitor at 254 nm. Integrate the peaks corresponding to the remaining starting materials and the newly formed imine products.

  • Data Processing : Plot the natural log of the concentration of remaining starting materials versus time to extract the pseudo-first-order rate constants and determine the relative reactivity ratio.

Workflow Prep 1. Equimolar Mixture Meta + Para Isomers Reagent 2. Add Nucleophile (Limiting Benzylamine) Prep->Reagent Quench 3. Time-Course Aliquots & Acid Quench Reagent->Quench Analysis 4. HPLC/UV Analysis Peak Integration Quench->Analysis Result 5. Kinetic Profiling (k_meta vs k_para) Analysis->Result

Step-by-step competitive kinetic assay workflow for empirical reactivity validation.

References

  • Title : A survey of Hammett substituent constants and resonance and field parameters | Source : Chemical Reviews | URL :[Link][1]

  • Title : Hammett Substituent Constants Survey | Source : Chemical Reviews (Data Extraction) | URL :[Link][2]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.